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(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate Documentation Hub

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  • Product: (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
  • CAS: 3553-49-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Abstract Introduction and Strategic Overview (4,6-Diamino-1,3,5-triazin-2-yl)guanidine, also known as guanylmelamine, is a molecule of significant interest due to its structural relationship to metformin and the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Strategic Overview

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine, also known as guanylmelamine, is a molecule of significant interest due to its structural relationship to metformin and the presence of a highly functionalized triazine ring and a guanidine group.[1][2] These moieties are known to participate in a variety of biological interactions, suggesting potential applications in medicinal chemistry. The nitrate salt of this compound is of particular interest for pharmaceutical development, as salt formation is a common strategy to modify the physicochemical properties of a drug substance, such as solubility and stability.

This guide addresses the current informational gap regarding the specific physicochemical properties of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate. It is designed to be a living document, providing a robust starting point for researchers and a clear roadmap for the necessary experimental work to fully characterize this compound.

Core Physicochemical Properties: A Tale of Two Molecules

A critical distinction must be made between the free base, (4,6-diamino-1,3,5-triazin-2-yl)guanidine, and its nitrate salt. The majority of currently available data pertains to the free base.

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine (Guanylmelamine)

This compound serves as the foundational structure. Its known properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4405-08-7[3][4][5]
Molecular Formula C₄H₈N₈[5][6]
Molecular Weight 168.16 g/mol [5][6]
Appearance White solid[6]
Melting Point 225 °C[5]
Solubility Slightly soluble in aqueous base, DMSO, and heated water.[5][6]
Stability Hygroscopic[6]
pKa (Predicted) 9.03 ± 0.70[5][6]
LogP (Predicted) 0.37680[5]
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Specific experimental data for the mononitrate salt is sparse. However, based on the properties of the free base and general principles of salt formation, we can infer the following:

  • CAS Number: While some sources cite 118632-64-7, this appears to be inconsistent across databases.[1] A related compound, Guanylmelamine Dinitrate, has the CAS number 27369-26-2.[7][8] Further verification is required.

  • Molecular Formula: C₄H₉N₉O₃

  • Molecular Weight: 231.17 g/mol [1]

  • Solubility: The nitrate salt is expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in neutral and acidic media. This is a primary driver for the synthesis of nitrate salts of basic compounds.

  • Melting Point: The melting point of the nitrate salt will differ from that of the free base and is a key parameter for characterization.

  • Stability: The thermal stability of the nitrate salt will need to be determined, as organic nitrates can be energetic materials.[9]

Experimental Protocols for Complete Physicochemical Characterization

To address the existing data gaps, the following experimental protocols are recommended. These protocols are designed to be self-validating and are standard in the pharmaceutical industry for the characterization of active pharmaceutical ingredients (APIs).[1]

Solubility Determination

Rationale: Solubility is a critical determinant of a drug's bioavailability.[3] The equilibrium solubility of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate should be determined in various media relevant to the physiological environment and formulation development.

Methodology: Equilibrium Solubility Measurement

  • Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid), as well as purified water.

  • Sample Preparation: Add an excess of the nitrate salt to each medium in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw a sample from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, Water) prep_sample Add Excess Compound to Vials prep_media->prep_sample Dispense equilibrate Equilibrate at Constant Temperature (e.g., 24h at 25°C) prep_sample->equilibrate Incubate sample Withdraw and Filter Sample equilibrate->sample Collect analyze Quantify by HPLC-UV sample->analyze Inject result Determine Solubility (mg/mL) analyze->result Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Thermal Analysis: Melting Point and Decomposition

Rationale: The melting point is a fundamental physical property used for identification and purity assessment. Thermal stability is crucial for determining appropriate storage and handling conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.

Methodology: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate into an aluminum pan.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event.

  • TGA Analysis:

    • Place the sample pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the mass loss as a function of temperature to determine the decomposition temperature.

G cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh Weigh 2-5 mg of Compound into DSC/TGA Pan dsc_run Heat at 10°C/min under N₂ weigh->dsc_run Load into DSC tga_run Heat at 10°C/min under N₂ weigh->tga_run Load into TGA dsc_result Determine Melting Point (Endotherm Peak) dsc_run->dsc_result tga_result Determine Decomposition Temperature (Mass Loss) tga_run->tga_result

Caption: Workflow for Thermal Analysis using DSC and TGA.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide unambiguous identification and structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Expected Key Signals: Look for characteristic peaks for N-H stretching (amines and guanidine), C=N stretching (triazine ring and guanidine), and strong, broad absorbances associated with the nitrate anion (around 1380 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • Expected Features: The ¹H NMR spectrum will show signals for the amine and guanidine protons. The ¹³C NMR spectrum will provide information on the carbon atoms in the triazine ring and guanidine group.

  • Mass Spectrometry (MS):

    • Methodology: Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated free base [C₄H₈N₈ + H]⁺ at m/z 169.09.

Conclusion and Future Directions

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate is a compound with potential utility in pharmaceutical sciences. While a complete physicochemical profile is not yet publicly available, this guide provides a comprehensive summary of the known properties of the parent free base and a clear, actionable framework for the full characterization of the nitrate salt. The experimental protocols detailed herein represent the standard for generating the robust data required for drug development and regulatory submissions. Future work should focus on executing these protocols to establish a definitive understanding of this promising molecule.

References

  • (4,6-DIAMINO-1,3,5-TRIAZINE-2-YL)GUANIDINE - LookChem. [Link]

  • N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) - PubChem. [Link]

  • Nitrate ester - Wikipedia. [Link]

  • Synthesis and bioactivity study of 4,6-diamino-1,3,5-triazines - ScholarBank@NUS. [Link]

  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. [Link]

  • Physical and Chemical Characterization for APIs - Labinsights. [Link]

  • Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry. [Link]

  • Physicochemical Properties - Pacific BioLabs. [Link]

  • Metformin (Freebase) - Impurity B - Pharmaffiliates. [Link]

Sources

Exploratory

literature review of high-nitrogen energetic salts based on triazine

Title: Molecular Design and Energetic Profiling of Triazine-Based High-Nitrogen Salts: A Comprehensive Technical Guide Introduction The development of high-energy-density materials (HEDMs) requires a delicate balance bet...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Design and Energetic Profiling of Triazine-Based High-Nitrogen Salts: A Comprehensive Technical Guide

Introduction The development of high-energy-density materials (HEDMs) requires a delicate balance between detonation performance and mechanical sensitivity. While traditional non-ionic molecules like RDX and TNT have dominated the field, the paradigm is shifting toward nitrogen-rich energetic salts. These ionic compounds exhibit lower vapor pressures, higher crystal densities, and superior thermal stabilities compared to their non-ionic analogues[1]. Among the diverse nitrogen-rich heterocycles, the 1,3,5-triazine scaffold has emerged as a privileged core structure. Its alternating carbon-nitrogen backbone provides a high inherent heat of formation, while the three highly tunable carbon positions allow for precise functionalization with energetic groups such as azido, nitroamino, and tetrazolyl moieties[1][2].

Causality in Molecular Design: Why Triazine Salts?

Designing energetic salts based on triazine involves exploiting the differential reactivity of its precursor, typically cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[2]. By substituting the chlorine atoms with electron-rich, high-nitrogen groups, researchers can construct highly energetic anions or cations.

  • Anion Generation: Introducing acidic functional groups (e.g., tetrazoles or nitroamines) allows the triazine derivative to be easily deprotonated by nitrogenous bases (like hydrazine or hydroxylamine), forming stable energetic salts[3].

  • Cation Generation: Although less common due to the electron-withdrawing nature of the triazine ring, energetic cations can be synthesized by incorporating strong electron-donating groups (e.g., amino or hydrazine groups) that stabilize the positive charge upon protonation[1].

The transition from a neutral triazine derivative to an ionic salt fundamentally alters the solid-state packing. Ionic interactions and extensive hydrogen-bonding networks increase the packing coefficient, which directly correlates to a higher crystal density—a critical parameter since detonation velocity scales linearly with initial density[1].

Experimental Methodology: Synthesis of Tetrazolyl-Triazine Salts

To illustrate the self-validating nature of these protocols, we detail the synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) and its corresponding energetic salts. This protocol exemplifies the causality behind solvent selection, stoichiometric control, and thermal management[3].

Step-by-Step Protocol: Synthesis of [N2H5]3[TTT] (Hydrazinium Salt)

  • Precursor Preparation: Begin with the synthesis of the neutral parent compound, H3TTT, via the cycloaddition of sodium azide to tricyanotriazine in the presence of a Lewis acid catalyst. Rationale: The Lewis acid activates the nitrile groups, facilitating the [3+2] cycloaddition to form the tetrazole rings[3].

  • Suspension & Stoichiometry: Suspend 0.3 mmol of H3TTT in 10 mL of deionized water. Rationale: H3TTT has low solubility in water, but water acts as an ideal dielectric medium for the subsequent acid-base proton transfer[3].

  • Base Addition: Add exactly 0.9 mmol of the organic cation source (e.g., hydrazine hydrate for the hydrazinium salt) dropwise to the suspension. Rationale: A precise 3:1 molar ratio ensures complete deprotonation of all three tetrazole rings without leaving unreacted base, which could degrade the product or alter the crystal lattice[3].

  • Reaction Monitoring: Stir the mixture at room temperature for 15 minutes. The reaction is self-indicating; complete solubilization of the reactants signifies the successful formation of the highly water-soluble ionic salt[3].

  • Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the targeted salt as a solid. Rationale: Avoiding high-temperature evaporation prevents premature thermal decomposition of the sensitive hydrazinium energetic salt[3].

  • Validation: Characterize the product using 13C-NMR (monitoring the shift of the tetrazole carbon) and Differential Scanning Calorimetry (DSC) to confirm purity and determine the decomposition temperature (Td)[3].

Visualizing the Energetic Workflow

EnergeticWorkflow Precursor Triazine Precursor (Cyanuric Chloride) Functionalization Nucleophilic Substitution (Azido/Amino/Tetrazolyl) Precursor->Functionalization NeutralEM Neutral Energetic Molecule (e.g., H3TTT) Functionalization->NeutralEM SaltFormation Acid-Base Reaction (Ionization) NeutralEM->SaltFormation EnergeticSalt Triazine Energetic Salt (High Density & Stability) SaltFormation->EnergeticSalt

Logical workflow for the molecular design and synthesis of triazine-based energetic salts.

Physicochemical and Detonation Properties

The efficacy of a synthesized energetic salt is quantified through its density, thermal stability, and detonation parameters. Detonation velocity (Vdet) and pressure (Pdet) are typically calculated using thermochemical codes like EXPLO5 or CHEETAH, utilizing experimental densities and calculated heats of formation[3][4].

Table 1: Comparative Energetic Profiling of Triazine-Based Compounds

Compound / SaltDensity (g/cm³)Td (°C)Vdet (m/s)Pdet (GPa)Reference
TNT (Benchmark)1.652956,88119.5[3]
H3TTT (Neutral)1.78>2477,43022.4[3]
[N2H5]3[TTT] (Hydrazinium)1.681588,06124.8[3]
[NH3OH]3[TTT] (Hydroxylammonium)1.711487,98424.6[3]
NADAT Salts (Range)1.63 - 1.78130 - 2577,675 - 9,04821.0 - 30.3[4]
TTET Salts (Range)1.77 - 2.02118 - 2678,586 - 10,00431.5 - 46.2[5]

(Note: Td = Decomposition Temperature; Vdet = Detonation Velocity; Pdet = Detonation Pressure.)

Performance Evaluation & Safety Profiling

A critical aspect of energetic material development is ensuring that the compound is safe to handle. Triazine-based salts generally exhibit excellent insensitivity to mechanical stimuli. For instance, salts derived from 6-nitroamino-2,4-diazido[1,3,5]triazine (NADAT) and 2,4,6-tris(2,2,2-trinitroethylamino)-1,3,5-triazine (TTET) demonstrate very low mechanical sensitivity, making them highly competitive as insensitive secondary explosives[4][5].

The causality here lies in the extensive intermolecular hydrogen bonding network inherent to the salt form. These networks act as energetic "shock absorbers," dissipating localized mechanical energy (from impact or friction) across the crystal lattice before it can trigger the homolytic bond cleavage necessary for detonation[1].

ValidationSystem Synthesis Salt Synthesis & Isolation Char Structural Validation (XRD, NMR, IR) Synthesis->Char Confirms Structure Thermal Thermal Profiling (DSC / TGA) Char->Thermal Validates Stability Sens Sensitivity Testing (BAM Drop Hammer / Friction) Thermal->Sens Ensures Safe Handling Det Thermochemical Modeling (EXPLO5 / CHEETAH) Sens->Det Predicts Performance

Self-validating experimental workflow for the characterization of energetic salts.

Conclusion

The literature confirms that the 1,3,5-triazine ring is a highly versatile and robust platform for the development of next-generation energetic salts. By strategically pairing functionalized triazine anions (like TTT³⁻ or NADAT⁻) with nitrogen-rich cations (such as hydrazinium or hydroxylammonium), researchers can finely tune the oxygen balance, crystal density, and hydrogen-bonding networks. This rational molecular design yields materials that not only outperform traditional benchmarks like TNT in detonation velocity and pressure but also maintain the stringent safety profiles required for modern industrial and military applications.

References

  • Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials.
  • Nitrogen‐Rich Salts Based on Energetic Nitroaminodiazido[1,3,5]triazine and Guanazine. dntb.gov.ua / Chem. Eur. J.
  • Structures and properties of energetic c
  • 2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine: Synthesis, Characterization, and Energetic Properties.
  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applic

Sources

Protocols & Analytical Methods

Method

using (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate in solid propellant formulations

An In-Depth Guide to the Application of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate in Solid Propellant Formulations Authored by: A Senior Application Scientist Foreword: The Pursuit of High-Performance, Low-Signat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate in Solid Propellant Formulations

Authored by: A Senior Application Scientist

Foreword: The Pursuit of High-Performance, Low-Signature Energetic Materials

The advancement of solid propellant technology is intrinsically linked to the development of novel energetic materials that offer enhanced performance, improved safety characteristics, and tailored combustion properties. High-nitrogen compounds, particularly those based on triazine and guanidine moieties, are at the forefront of this research. These molecules promise significant increases in gas generation and energy output while potentially reducing smoke and flash signatures.

This document serves as a detailed application note and protocol guide for researchers and scientists exploring the use of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (DTGN) in solid propellant formulations. DTGN is a promising, nitrogen-rich energetic salt with a compelling profile for next-generation propellants, including those for gas generators and rocket motors. We will move beyond simple procedural lists to provide the underlying scientific rationale for each step, ensuring a robust and reproducible research framework.

Compound Overview: (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (DTGN)

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate , also known as Guanylmelamine Nitrate, is an energetic material derived from the protonation of a guanylmelamine base with nitric acid.[1] Its molecular structure combines the high nitrogen content of a diamino-triazine ring with the energetic and gas-generating properties of a guanidinium nitrate group. This unique combination makes it a subject of interest for propellant formulations.

Key Physicochemical & Energetic Properties of DTGN

PropertyValueRationale & Significance
Chemical Formula C₄H₈N₈ · HNO₃The high ratio of nitrogen to carbon and hydrogen atoms suggests a high gas output upon combustion, a desirable trait for propellants.
Molecular Weight 231.19 g/mol Essential for stoichiometric calculations in formulation design.
CAS Number 1674-62-0Provides a unique identifier for sourcing and regulatory compliance.[1]
Nitrogen Content ~60.6%A high nitrogen content is a primary indicator of potential as a high-performance gas generant.
Oxygen Balance (OB%) -41.5%The negative oxygen balance indicates that DTGN is a fuel-rich compound requiring a strong oxidizer for complete combustion.[2]
Appearance White Crystalline SolidPhysical state is important for processing and handling.[3]
Thermal Stability Decomposes exothermicallyThe decomposition temperature is a critical parameter for safety, storage, and determining the operational limits of the propellant. Thermal analysis is mandatory.

Safety Protocols for Handling Nitrogen-Rich Energetic Materials

Trustworthiness Pillar: The protocols described below are built on established best practices for handling energetic materials. Adherence is not merely procedural; it is a prerequisite for a safe and validatable experimental outcome.

Caution: While many triazine derivatives can be handled safely, they are energetic materials.[4] Appropriate safety precautions, including the use of Kevlar gloves, a face shield, protective clothing, and properly grounded equipment, must be used at all times.[4]

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]

  • Skin Protection: Use fire/flame-resistant and impervious clothing. Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[5][6]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a full-face respirator with appropriate cartridges.[5]

2.2 Handling and Storage

  • Ventilation: All handling must occur in a well-ventilated area or under a chemical fume hood.[7]

  • Ignition Sources: Remove all sources of ignition, including sparks, static discharge, and heat. Use non-sparking tools and explosion-proof equipment.[5]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

2.3 Spill and Waste Management

  • Containment: In case of a spill, avoid creating dust.[8] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[5]

  • Disposal: Disposal of DTGN and any formulated propellants must comply with all local, state, and national environmental and waste disposal regulations for hazardous materials.[6]

Synthesis and Characterization Workflow

The quality of the final propellant is directly dependent on the purity of its ingredients. Impurities in energetic materials like the related compound Triaminoguanidine Nitrate (TAGN) have been shown to cause microporosity and erratic burning rates in propellants.[9] Therefore, rigorous synthesis and characterization are paramount.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization S1 Step 1: Synthesis React Guanylmelamine with Nitric Acid S2 Step 2: Isolation Precipitation and Filtration S1->S2 S3 Step 3: Purification Recrystallization from a suitable solvent (e.g., water/ethanol) S2->S3 C1 Structural Verification (FTIR, ¹H/¹³C NMR) S3->C1 Purified DTGN Sample C2 Purity Assessment (HPLC, Elemental Analysis) S3->C2 Purified DTGN Sample C3 Thermal Analysis (DSC, TGA) S3->C3 Purified DTGN Sample C4 Sensitivity Testing (Impact & Friction) S3->C4 Purified DTGN Sample

Caption: Workflow for the synthesis and characterization of DTGN.

Protocol 3.1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC is used to determine the thermal stability of DTGN. It identifies the melting point and the onset temperature of decomposition, which are critical parameters for establishing safe processing temperatures for propellant mixing and curing.

  • Sample Preparation: Accurately weigh 1-2 mg of purified, dry DTGN into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to 350°C at a controlled rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to phase transitions or melting.

    • Identify the onset temperature of the major exothermic peak, which corresponds to thermal decomposition. This temperature dictates the maximum safe processing limit.

    • Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Application in Solid Propellant Formulations

DTGN's role in a propellant formulation is primarily as an energetic fuel and gas generant. Due to its significant negative oxygen balance, it must be paired with a suitable oxidizer.

Formulation Philosophy
  • Oxidizer Selection: Ammonium perchlorate (AP) is a common choice, but for low-signature applications, phase-stabilized ammonium nitrate (PSAN) or ammonium dinitramide (ADN) may be considered. The choice of oxidizer will dramatically affect the final performance and sensitivity of the propellant.

  • Binder System: A binder provides the structural matrix for the solid propellant grain. Hydroxy-terminated polybutadiene (HTPB) is a standard, energetic binder that cures to a durable rubber. For gun propellant applications, a nitrocellulose-based binder might be used.[10]

  • Plasticizers: Energetic plasticizers like nitroglycerin (NG) or butanetriol trinitrate (BTTN) can be used to improve mechanical properties and increase the energy content.

  • Burn Rate Modifiers: Metal oxides (e.g., Fe₂O₃, CuO) can be added in small percentages to catalyze the combustion reaction and tailor the burn rate.[2]

Table 4.1: Example Laboratory-Scale Propellant Formulation

This table provides a starting point for a castable composite propellant. The exact ratios must be optimized based on performance requirements and safety testing.

ComponentRoleWeight Percentage (w/w)
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (DTGN) Energetic Fuel / Gas Generant20 - 40%
Ammonium Perchlorate (AP) Oxidizer45 - 65%
Hydroxy-terminated Polybutadiene (HTPB) Binder10 - 15%
Isophorone Diisocyanate (IPDI) Curing Agent1 - 2%
Iron (III) Oxide (Fe₂O₃) Burn Rate Catalyst0.5 - 2%
Antioxidant (e.g., AO-2246) Chemical Stabilizer0.5%
Protocol 4.2: Preparation of a Lab-Scale (25g) Propellant Batch

Self-Validation: This protocol includes checkpoints (viscosity, pot life) that provide in-process validation of the mixing quality before the final, irreversible curing step.

  • Ingredient Preparation:

    • Dry all solid ingredients (DTGN, AP, Fe₂O₃) in a vacuum oven at 50-60°C for at least 24 hours to remove moisture. Moisture can interfere with the curing reaction and degrade ballistic performance.

    • Degas the liquid components (HTPB, plasticizer if used) under vacuum.

  • Pre-Mix:

    • In a suitable mixing bowl, combine the liquid HTPB binder and the antioxidant. Mix at low speed for 5 minutes.

  • Solid Ingredient Addition:

    • Slowly add the DTGN powder to the binder while mixing. Continue mixing for 15 minutes until a homogenous paste is formed.

    • Add the burn rate catalyst (Fe₂O₃) and mix for another 10 minutes.

    • Finally, add the primary oxidizer (AP) in two or three increments. Mix for a total of 30-45 minutes. The process should be conducted under vacuum to minimize voids in the final product.

  • Curing Agent Addition:

    • Add the curative (IPDI) and continue mixing under vacuum for 15 minutes. This step initiates the cross-linking of the polymer binder. Monitor the viscosity; a gradual increase should be observed.

  • Casting:

    • Pour the propellant slurry into a prepared mold. Vibrate the mold gently to release any trapped air bubbles.

  • Curing:

    • Place the cast propellant in an oven at a constant temperature (e.g., 60°C) for a period of 5-7 days. The exact time and temperature are critical for achieving optimal mechanical properties.

  • De-molding and Sample Preparation:

    • Carefully remove the cured propellant grain from the mold.

    • Machine the grain into strands or other required geometries for testing.

Propellant Performance Evaluation

Propellant_Testing_Workflow cluster_formulation Formulation & Curing cluster_testing Performance Characterization cluster_analysis Data Analysis & Optimization P1 Prepare Propellant Slurry (Protocol 4.2) P2 Cast & Cure Propellant Grain P1->P2 T1 Mechanical Testing (Tensile Strength) P2->T1 Cured Propellant Sample T2 Ballistic Evaluation (Strand Burner) P2->T2 Cured Propellant Sample T3 Sensitivity Analysis (Impact & Friction) P2->T3 Cured Propellant Sample T4 Thermal Stability (DSC/TGA of cured propellant) P2->T4 Cured Propellant Sample A1 Analyze Data: - Burn Rate vs. Pressure - Mechanical Properties - Safety Profile T1->A1 T2->A1 T3->A1 T4->A1 A2 Iterate Formulation (Adjust Ratios, Additives) A1->A2 A2->P1 Refine

Caption: A closed-loop workflow for propellant formulation and performance testing.

Protocol 5.1: Burn Rate Measurement Using a Strand Burner

Causality: The burn rate is one of the most critical performance parameters of a solid propellant. It determines the rate of gas generation and, consequently, the thrust or pressure developed. Measuring the burn rate as a function of pressure is essential for motor design.

  • Sample Preparation: Cut a cured propellant strand of known dimensions (e.g., 5mm x 5mm x 50mm).

  • Inhibition: Coat the side surfaces of the strand with an inert inhibitor (e.g., epoxy) to ensure that burning proceeds only along the longitudinal axis.

  • Ignition Wires: Embed two fine fuse wires into the strand at a precisely known distance apart (e.g., 30 mm).

  • Assembly: Mount the strand in the strand burner, a high-pressure vessel with electrical feedthroughs and a gas inlet.

  • Pressurization: Pressurize the vessel with inert gas (Nitrogen) to the desired test pressure.

  • Ignition & Data Acquisition:

    • Ignite the top of the propellant strand using a hot wire or pyrotechnic igniter.

    • As the flame front passes each fuse wire, the wire breaks, sending a signal to a timer.

    • Record the time interval (Δt) it takes for the flame to travel the known distance (L) between the wires.

  • Calculation: The linear burn rate (r) is calculated as: r = L / Δt .

  • Data Analysis: Repeat the experiment at various pressures to generate a burn rate vs. pressure curve. This data is often fitted to Vieille's Law (r = aPⁿ), where 'a' is the burn rate coefficient and 'n' is the pressure exponent. A low pressure exponent is often desirable for stable combustion.[2]

References

  • ECHEMI. (n.d.). 1,2,4-Triazine SDS, 290-38-0 Safety Data Sheets.
  • Santa Cruz Biotechnology. (2024, July 25). 1,3,5-triazine - SAFETY DATA SHEET.
  • Indian Academy of Sciences. (2021). Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials. Journal of Chemical Sciences.
  • Miyake, A., et al. (n.d.). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Science and Technology of Energetic Materials.
  • Thermo Fisher Scientific. (2010, February 9). 1,3,5-Triazin-2-amine - SAFETY DATA SHEET.
  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383-7.
  • Organic Syntheses. (n.d.). Guanidine nitrate.
  • Dele-Oni, O. (2016). BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE. CORE.
  • LGC Standards. (n.d.). (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate.
  • Guidechem. (n.d.). (4,6-DIAMINO-1,3,5-TRIAZINE-2-YL)GUANIDINE 4405-08-7 wiki.
  • Moy, B. K. (1982). Ballistic Irregularities of Triaminoguanidine Nitrate (TAGN) propellants. Defense Technical Information Center.
  • Moy, B. K. (1982). Ballistic Irregularities of Triaminoguanidine Nitrate (TAGN) propellants. Defense Technical Information Center.
  • Google Patents. (n.d.). US4381958A - Triaminoguanidine nitrate-containing propellants.

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Application

preparation of energetic composites using triazine nitrate salts

Application Note & Protocol Guide Topic: Preparation and Characterization of Energetic Composites Using Triazine Nitrate Salts For: Researchers, Scientists, and Materials Development Professionals Foreword: The Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Preparation and Characterization of Energetic Composites Using Triazine Nitrate Salts

For: Researchers, Scientists, and Materials Development Professionals

Foreword: The Rationale for Triazine-Based Energetics

The pursuit of advanced energetic materials is driven by the need for compounds that offer a superior balance of performance, stability, and insensitivity. The 1,3,5-triazine framework has emerged as a cornerstone in this field for several compelling reasons. Its inherent properties—high nitrogen content (53.8%), significant positive heat of formation, and excellent thermal stability—make it an ideal scaffold for constructing high-energy density materials (HEDMs).[1][2] By functionalizing the triazine ring with energetic groups or forming energetic salts, it is possible to develop materials that can serve as lower-cost, high-performance alternatives to conventional explosives like RDX and HMX.[1][3]

This guide provides a comprehensive overview of the synthesis of a representative triazine nitrate salt, Melamine Dinitrate (MDN), its formulation into a polymer-bonded explosive (PBX) composite, and the essential characterization techniques required to validate its properties and performance. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the scientific principles that govern them.

Extreme Caution is Advised: The materials described in this document are energetic and potentially explosive. Their synthesis and handling require strict adherence to established safety protocols. All procedures must be conducted in a facility designed for handling explosives, utilizing appropriate personal protective equipment (PPE) such as face shields, Kevlar gloves, and ear protection.[4][5]

Part 1: Synthesis of Melamine Dinitrate (MDN) Salt

Melamine (2,4,6-triamino-1,3,5-triazine) is an inexpensive, commercially available precursor rich in nitrogen.[6] The formation of its nitrate salt, Melamine Dinitrate (MDN), involves a straightforward acid-base reaction. This process leverages the basicity of the amino groups on the triazine ring to accept protons from nitric acid, forming a stable energetic salt.

Protocol 1: Synthesis of Melamine Dinitrate (MDN)

Objective: To synthesize Melamine Dinitrate (MDN) through the direct nitration of melamine.

Materials:

  • Melamine (C₃H₆N₆)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Melamine Solution: In a 250 mL beaker, create a solution by dissolving melamine in deionized water at a specific concentration. Heat the solution to approximately 100°C with stirring to ensure complete dissolution.[3]

  • Prepare Nitric Acid Solution: In a separate beaker, carefully prepare a warm solution of nitric acid.

  • Reaction Step: While vigorously stirring the hot melamine solution, slowly and carefully add the warm nitric acid solution dropwise. The slow addition is critical to control the exothermic reaction and prevent runaway temperatures.

  • Precipitation: Once the addition is complete, remove the beaker from the heat source and allow it to cool slowly to room temperature. As the solution cools, white crystals of Melamine Dinitrate (MDN) will precipitate.[3]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual acid, followed by a final wash with a non-polar solvent like ethanol to aid in drying.

  • Drying: Carefully transfer the filtered crystals to a watch glass and dry them in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Causality and Insights:

  • Temperature Control: Using warm solutions facilitates the reaction kinetics, but the slow, controlled addition of nitric acid is paramount to dissipate the heat generated from the neutralization reaction.[3]

  • Crystallization: The solubility of MDN is significantly lower in cold water than in hot water, enabling its separation from the reaction mixture upon cooling.

MDN_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_isolation Isolation & Purification melamine_sol 1. Prepare hot aqueous melamine solution (~100°C) mixing 3. Add nitric acid slowly to melamine solution with vigorous stirring melamine_sol->mixing acid_prep 2. Prepare warm nitric acid solution acid_prep->mixing cooling 4. Cool mixture to room temperature mixing->cooling precipitate 5. MDN crystals precipitate cooling->precipitate filtration 6. Filter crystals via Büchner funnel precipitate->filtration washing 7. Wash with cold H₂O and ethanol filtration->washing drying 8. Dry in vacuum oven (<50°C) washing->drying end_product Final Product: Melamine Dinitrate (MDN) drying->end_product

Caption: Workflow for the synthesis of Melamine Dinitrate (MDN).

Part 2: Formulation of Energetic Composites

Energetic salts like MDN are often incorporated into a polymer matrix to form a Polymer-Bonded Explosive (PBX). This composite structure enhances the mechanical properties of the material, reduces its sensitivity to accidental stimuli like impact and friction, and improves its processability.[7][8] The solvent-slurry coating technique is a widely used method for preparing PBX compositions.[9]

Protocol 2: Preparation of an MDN-Based PBX using Solvent-Slurry Coating

Objective: To formulate a free-flowing, polymer-bonded powder composition containing MDN.

Materials:

  • Synthesized and dried Melamine Dinitrate (MDN)

  • Polymer Binder (e.g., Polyisobutylene, Hydroxyl-terminated polybutadiene - HTPB)[9][10]

  • Plasticizer (e.g., Diisooctyl sebacate)[9]

  • Organic Solvent for Binder (e.g., n-hexane)[9]

  • Deionized Water

  • Reaction vessel with overhead stirrer and temperature control

  • Condenser for solvent distillation

Procedure:

  • Prepare Aqueous Slurry: In the reaction vessel, create a slurry by dispersing the finely powdered MDN in deionized water. Begin stirring to ensure a uniform suspension and heat the slurry to approximately 50°C.[9]

  • Prepare Binder Solution: In a separate beaker, dissolve the polymer binder and any plasticizer in the appropriate organic solvent (e.g., n-hexane). This may require gentle heating (e.g., to 45°C) and stirring for complete dissolution.[9]

  • Coating Process: Add the binder solution dropwise into the heated MDN slurry while maintaining vigorous stirring. The slow addition ensures that the polymer coats the individual MDN particles rather than agglomerating separately.

  • Solvent Removal: After the binder solution has been added, attach a condenser to the reaction vessel and increase the temperature to the boiling point of the organic solvent (e.g., 68-69°C for n-hexane). Distill off the solvent, leaving the polymer-coated MDN particles suspended in water.[9]

  • Isolation and Drying: Cool the mixture, then filter the coated particles. Wash thoroughly with water to remove any impurities.

  • Final Drying: Dry the resulting PBX powder composition in a vacuum oven at a controlled temperature (e.g., 50-60°C) until all moisture is removed. The final product should be a free-flowing powder.

Causality and Insights:

  • Binder Selection: The choice of binder is critical. Binders like HTPB provide an inert matrix that absorbs shock, while energetic binders can contribute to the overall energy output of the composite.[7]

  • Slurry Method: This technique is effective because the energetic material (MDN) is insoluble in the aqueous phase, while the polymer binder, dissolved in an immiscible organic solvent, precipitates onto the surface of the MDN particles as the solvent is removed. This creates a uniform coating.[9]

PBX_Formulation_Workflow cluster_prep Component Preparation cluster_coating Coating Process cluster_isolation Final Processing mdn_slurry 1. Prepare aqueous slurry of MDN powder (~50°C) addition 3. Add binder solution dropwise to MDN slurry mdn_slurry->addition binder_sol 2. Prepare binder/plasticizer solution in organic solvent (~45°C) binder_sol->addition distillation 4. Distill organic solvent from the mixture addition->distillation filtration 5. Filter and wash coated PBX particles distillation->filtration drying 6. Dry the final PBX composition in vacuum oven filtration->drying end_product Final Product: MDN-Based PBX Composite drying->end_product Characterization_Logic cluster_materials Synthesized Materials cluster_analysis Characterization Methods MDN Melamine Dinitrate (MDN) Structural Structural & Purity (IR, NMR) MDN->Structural Thermal Thermal Stability (DSC, TGA) MDN->Thermal Performance Energetic Performance (Density, Vdet, P) MDN->Performance Safety Sensitivity (Impact, Friction) MDN->Safety PBX MDN-Based PBX Composite PBX->Thermal PBX->Performance PBX->Safety

Caption: Logical flow of characterization for synthesized materials.

Part 4: Comparative Data and Conclusion

The ultimate goal is to develop materials with performance comparable to or exceeding that of established explosives, but with improved safety characteristics.

CompoundDensity (g/cm³)Detonation Velocity (Vdet, km/s)Key Characteristics
Melamine Dinitrate (MDN) ~1.8 (estimated)~8.91 (estimated) [3]High thermal stability, low-cost synthesis. [3]
RDX 1.828.75Widely used high-performance military explosive. [1][10]
HMX 1.919.10Higher performance than RDX but more sensitive. [1][3]

Triazine nitrate salts, exemplified by MDN, represent a promising class of energetic materials. Their synthesis from inexpensive precursors and favorable energetic properties, such as high detonation velocity and good thermal stability, make them attractive alternatives to traditional nitramines. [3]The formulation of these salts into polymer-bonded composites further enhances their utility by improving handling safety and mechanical robustness. The protocols and characterization methods detailed in this guide provide a foundational framework for researchers to explore and develop the next generation of advanced energetic systems based on the versatile triazine core.

References

  • Melamine dinitrate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013, December 29). Sciencemadness Discussion Board. Available from: [Link]

  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. J-STAGE. Available from: [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (2022, November 2). MDPI. Available from: [Link]

  • Methylammonium nitrate - Wikipedia. Wikipedia. Available from: [Link]

  • Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. Available from: [Link]

  • 1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds. (2022, April 29). Purdue University. Available from: [Link]

  • BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE. CORE. Available from: [Link]

  • Melamine N-oxide based self-assembled energetic materials with balanced energy ampamp. (2020, April 18). ScienceDirect. Available from: [Link]

  • Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. Dalton Transactions (RSC Publishing). Available from: [Link]

  • The progress of triazines' Energetic Compounds. (2012, March 10). Chinese Journal of Energetic Materials. Available from: [Link]

  • Structure and Properties of Energetic Materials. DTIC. Available from: [Link]

  • Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials. Indian Academy of Sciences. Available from: [Link]

  • Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d]t[1][3][11]riazin-4-one Based on a Novel Hofmann-Type Rearrangement. PMC. Available from: [Link]

  • Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials. (2023, October 26). RSC Publishing. Available from: [Link]

  • (PDF) Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (2025, August 9). ResearchGate. Available from: [Link]

  • Synthesis and characterization of the energetic 5,7‐diamino‐2‐nitro‐1,2,4‐triazolo[1,5‐a]‐1,3,5‐triazine. (2025, December 28). ResearchGate. Available from: [Link]

  • Synthetic and thermal studies of four insensitive energetic materials based on oxidation of the melamine structure. (2020, December 23). RSC Publishing. Available from: [Link]

  • Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. ResearchGate. Available from: [Link]

  • Triazene Bridged Energetic Materials Based on Nitrotriazole: Synthesis, Characterization and Laser Ignited Combustion Performance | Request PDF. ResearchGate. Available from: [Link]

  • Energetic Derivatives of 8-Nitropyrazolo[1,5-a]t[1][3][12]riazine-2,4,7-triamine: Achieving Balanced Explosives by Fusing Pyrazole with Triazine. (2020, January 30). ACS Publications. Available from: [Link]

  • (PDF) Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. ResearchGate. Available from: [Link]

  • Research progress of triazine materials in energy storage batteries. (2024, August 6). Science China Press. Available from: [Link]

  • Metal salts of fused triazole–triazine as promising energetic materials: crystal structures, energetic properties and high thermal stability. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Free-Flowing Polymer-Bonded Powder Composition of Hexahydro-1,3,5-trinitro-1,3,5-triazine Using Solvent–Slurry Coating. (2024, March 19). MDPI. Available from: [Link]

  • Decomposition of Azo & Hydrazo linked Bis Triazines. University of Massachusetts Amherst. Available from: [Link]

  • Functionalized Triazine-Based Small Molecules as Efficient Battery Anode Materials. (2025, September 16). ACS Publications. Available from: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21). PMC. Available from: [Link]

  • Release of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) from polymer-bonded explosives 1 (PBXN-109). CERES. Available from: [Link]

  • Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1. DTIC. Available from: [Link]

  • Polymer-bonded explosive – Knowledge and References. Taylor & Francis. Available from: [Link]

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  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate. Available from: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023, September 9). PMC. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS Izidor Sosič,a Bogda. (2009, November 6). LOCKSS. Available from: [Link]

  • Nitrates - Standard Operating Procedure. (2012, December 14). University of California, Santa Cruz. Available from: [Link]

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.
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  • EFFECT OF GUANIDINE NITRATE ON THE EXPLOSION FORCE NANOTHERMITE SYSTEM Bi2O3/Al. ResearchGate. Available from: [Link]

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Method

application of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate in gas generators

An Application Guide to (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (TAGN) in Gas-Generating Systems Abstract This document provides a comprehensive technical guide for researchers and scientists on the application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (TAGN) in Gas-Generating Systems

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate, commonly known as Triaminoguanidine Nitrate (TAGN), in the formulation and evaluation of gas-generating systems. This guide covers the fundamental physicochemical properties of TAGN, its mechanism of thermal decomposition, key performance metrics, and detailed, field-proven protocols for the formulation, processing, and ballistic characterization of TAGN-based gas generants. Safety protocols and data interpretation are emphasized throughout to ensure experimental integrity and operator safety.

Introduction: The Role of TAGN in Modern Gas Generants

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (TAGN) is a high-nitrogen, energetic material that has garnered significant interest as a fuel component in gas-generating compositions for applications such as automotive airbag inflators, fire suppression systems, and rocket propellants.[1][2][3] Its primary advantages lie in its high gas yield, production of relatively cool and non-corrosive combustion products, and its non-hygroscopic, thermally stable nature.[1]

Unlike legacy systems based on sodium azide, which is highly toxic, TAGN is part of a class of non-azide fuels being developed for safer, more environmentally benign gas-generating systems.[4][5] It is often used not as a standalone component but as a performance-enhancing additive, particularly to augment the burning rate of formulations based on phase-stabilized ammonium nitrate (AN).[3][6] The high nitrogen content (molecular formula: C₄H₈N₈·HNO₃) ensures a high molar output of gas upon decomposition, a primary requirement for any effective gas generant.

This guide will elucidate the principles and practical steps for leveraging TAGN's properties in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties is foundational to its safe and effective application. TAGN is a dense, crystalline solid that is valued for its thermal stability, a critical attribute for materials used in devices that may experience a wide range of storage temperatures.[1]

Key Material Properties

The following table summarizes the essential properties of TAGN.

PropertyValueSource
Chemical Name (4,6-Diamino-1,3,5-triazin-2-yl)guanidine NitrateN/A
Common Name Triaminoguanidine Nitrate (TAGN)[1][7]
CAS Number 1674-62-0[8]
Molecular Formula C₄H₈N₈·HNO₃[8]
Molecular Weight ~231.19 g/mol [8]
Appearance White to off-white crystalline solid[9]
Key Features High nitrogen content, non-hygroscopic, thermally stable[1]
Critical Safety and Handling Protocols

TAGN and its parent compound, Guanidine Nitrate, are oxidizing agents and must be handled with care.[10] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, flame-retardant lab coat, and chemical-resistant gloves when handling TAGN.[11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Ignition Sources: Keep TAGN away from open flames, sparks, heat, and sources of electrostatic discharge. Use non-sparking tools for handling.[11]

  • Storage: Store in a cool, dry, well-ventilated place away from combustible materials and reducing agents. Keep containers tightly closed.

  • Spills: In case of a spill, evacuate the area. Do not use combustible materials like sawdust for cleanup. Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container for disposal according to institutional and national regulations.[10][12]

Mechanism of Gas Generation and Formulation Principles

The efficacy of TAGN as a gas generant stems from its thermal decomposition, which rapidly produces a large volume of gaseous products, primarily nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O).

Decomposition Pathway

The thermal decomposition of nitrogen-rich compounds like TAGN is a complex process involving the cleavage of N-N and C-N bonds, leading to the formation of stable gaseous molecules.[13] While the precise multi-step reaction is intricate, the overall idealized decomposition can be conceptualized as:

C₄H₉N₉O₃(s) → High-Volume Gaseous Products (N₂, H₂O, CO₂) + Heat

The goal in formulation is to balance the stoichiometry with an oxidizer to ensure complete combustion, maximizing gas yield and minimizing the formation of toxic byproducts like carbon monoxide (CO) or nitrogen oxides (NOx).[14]

Formulation Strategy

TAGN is rarely used alone. It is typically part of a multi-component system designed to achieve specific ballistic properties. The diagram below illustrates the interaction between typical components in a gas-generating formulation.

G cluster_0 Gas Generant Formulation TAGN Fuel (TAGN) Oxidizer Oxidizer (e.g., AN, KNO₃, Sr(NO₃)₂) TAGN->Oxidizer Reacts with Output Desired Output: Controlled Burn Rate High Gas Yield Low Toxicity Binder Binder (e.g., GAP, HTPB, Nitrocellulose) Binder->TAGN Provides structural matrix for Binder->Oxidizer Additives Additives (e.g., Burn Rate Modifiers, Coolants) Additives->TAGN Modifies performance of

Caption: Component interactions in a typical TAGN-based gas generant.

  • Causality of Component Selection:

    • Oxidizer: An oxidizer (e.g., ammonium nitrate, potassium nitrate) is crucial to provide the oxygen required for complete and efficient combustion of the fuel (TAGN). This ensures the primary products are N₂, CO₂, and H₂O.[5][14]

    • Binder: A binder (e.g., Glycidyl Azide Polymer - GAP, Nitrocellulose) provides mechanical structure to the pressed gas generant grain, ensuring uniform burning.[1][3] Energetic binders like GAP can also contribute to the overall energy output.[3]

    • Additives: Burn rate modifiers (e.g., metallic oxides) can be added to catalyze the decomposition reaction and tailor the rate of gas production to the specific application requirements.

Application Protocol: Formulation and Processing

This protocol provides a representative method for preparing a TAGN-based gas generant composition for testing. Note: This procedure must be performed by trained personnel in a facility designed for handling energetic materials.

Materials and Equipment
  • (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (TAGN), dried and sieved

  • Ammonium Nitrate (AN), phase-stabilized, dried and sieved

  • Binder system (e.g., Polyvinyl Alcohol - PVA)

  • Solvent (e.g., Deionized Water)

  • Anti-static weigh boats and spatulas

  • Resonant Acoustic Mixer or similar non-sparking, low-shear mixer

  • Hydraulic press with pellet die (e.g., 1/2 inch diameter)

  • Drying oven with temperature control

Protocol Steps
  • Material Preparation (Purity is Key): Impurities in TAGN can lead to erratic burning.[7] If necessary, wash the as-received TAGN with a suitable polar solvent in which impurities are soluble and the TAGN is not, then dry thoroughly under vacuum at <50°C.

  • Formulation Calculation: Calculate the mass of each component for the desired batch size. A model formulation for initial testing could be (by weight):

    • TAGN: 20-30%

    • Ammonium Nitrate (PSAN): 65-75%

    • Binder (PVA): 3-5%

  • Binder Solution Preparation: Dissolve the binder (e.g., PVA) in the solvent (e.g., warm deionized water) to create a homogenous solution.

  • Wet Mixing:

    • In an appropriate mixing vessel, dry-blend the TAGN and AN powders for 5-10 minutes until uniform.

    • Slowly add the binder solution dropwise to the powder mixture while mixing.[4] The goal is to create damp granules, not a slurry. The consistency should be similar to damp sand.

  • Granulation and Drying:

    • Pass the damp mixture through a sieve to create uniform granules.

    • Spread the granules on a drying tray and dry in an oven at 50-60°C until the solvent has been completely removed (constant weight is achieved).

  • Pressing:

    • Weigh a precise amount of the dried, granulated mixture.

    • Carefully load the powder into the pellet die.

    • Press the material using a hydraulic press to a specified pressure (e.g., 15,000-20,000 psi) to form a dense, solid pellet (or "grain").[15] Record the final dimensions and weight of the grain.

Application Protocol: Ballistic Characterization via Closed-Vessel Testing

The primary method for evaluating the performance of a gas generant is the closed-vessel test, which measures the pressure-time history of the combustion event in a constant volume.[16][17]

Characterization Workflow

The overall process for characterizing a new formulation is depicted below.

G A 1. Prepare & Press Generant Grain B 2. Install Grain & Igniter in Closed Vessel A->B Precise Mass C 3. Seal Vessel & Connect Transducer B->C Safety Checks D 4. Initiate Firing & Acquire P-t Data C->D Remote Trigger E 5. Analyze Data: - Max Pressure (Pmax) - Burn Rate (r) - Quickness D->E P(t) Curve F 6. Report & Compare Ballistic Properties E->F Performance Metrics

Caption: Standard workflow for closed-vessel characterization.

Experimental Protocol
  • System Preparation: Ensure the closed-vessel apparatus is clean, and the pressure transducer is calibrated.[18]

  • Sample Installation:

    • Accurately measure the mass of the pressed gas generant grain.

    • Place the grain inside the vessel.

    • Install an electric igniter (e.g., a squib or nichrome wire with a small amount of igniter powder) in contact with the grain.[16][17]

  • Firing and Data Acquisition:

    • Seal the vessel securely.[16]

    • Evacuate the area to a safe location.

    • Remotely trigger the igniter and record the pressure-time trace using a high-speed data acquisition system. The entire event typically lasts only a few milliseconds.[17]

  • Post-Test Procedure:

    • Allow the vessel to cool.

    • Safely vent the product gases into an exhaust system.

    • Open the vessel, inspect the interior, and collect any solid residue for analysis if required.

Data Analysis and Interpretation

The raw pressure-time (P-t) curve is the primary output. From this, key ballistic parameters are derived:[18]

  • Maximum Pressure (P_max): The peak pressure achieved, which relates to the total energy (force) of the composition.

  • Rate of Pressure Rise (dP/dt): The slope of the P-t curve, which is related to the burn rate of the material.

  • Vivacity (or Quickness): A measure of how quickly the propellant releases its energy, often calculated as (1/P_max) * (dP/dt).[18]

By comparing these parameters for different formulations, researchers can systematically optimize compositions for desired performance characteristics, such as achieving a specific inflation time for an airbag.

Conclusion

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (TAGN) is a versatile and valuable component for the development of advanced, non-azide gas-generating systems. Its favorable properties, including high gas yield and thermal stability, allow for the formulation of high-performance compositions. By following the structured protocols for formulation, processing, and characterization outlined in this guide, researchers can safely and effectively investigate the potential of TAGN, contributing to the creation of safer and more efficient gas generant technologies.

References

  • (Placeholder for future reference)
  • United States Patent 4,381,958. (1983). Triaminoguanidine nitrate-containing propellants.
  • Minsky, B. (1976). Ballistic Irregularities of Triaminoguanidine Nitrate (TAGN) propellants. Defense Technical Information Center. [Link]

  • Menke, K., & Bohnlein-Mauss, J. (n.d.). Burning Rate Enhancement of AN-Propellants by TAGN and GZT. Fraunhofer-Publica. [Link]

  • Minsky, B. (1976). Toxicological and Recalcitrant Properties of a Proposed Propellant Ingredient, Triaminoguanidine Nitrate (TAGN). II. Analysis of the Deflagration By-Products of a TAGN-Based Propellant. Defense Technical Information Center. [Link]

  • Brousseau, P., & Proud'Homme, A. (2000). An advanced GAP/AN/TAGN propellant. Part I: ballistic properties. ResearchGate. [Link]

  • Miyake, A., et al. (n.d.). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. J-STAGE. [Link]

  • G. M. G. de Lacerda, et al. (2006). Closed vessel experiment modelling and ballistic parameter estimation of gun propellants for lifetime prediction. Scielo. [Link]

  • Ullah, S., et al. (2018). Comparative Closed Vessel Firing-Ballistic Parameters Evaluation for Development of Base Bleed Composite Solid Propellant. Semantic Scholar. [Link]

  • HEMRL. (n.d.). Closed Vessel Test System. DRDO. [Link]

  • Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383-7. [Link]

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  • Grivell, M. R. (1975). The Closed Vessel Test and Determination of Ballistic Properties of Gun Propellants. Defense Technical Information Center. [Link]

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  • International Labour Organization. (n.d.). ICSC 0561 - GUANIDINE NITRATE. [Link]

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  • Kolesnikov, S. A., et al. (2020). COMBUSTION PROCESSES OF GAS GENERATORS IN THE FORM OF CARTRIDGES ON THE BASIS OF AMMONIUM NITRATE, FLAMMABLE NANOALUMINUM AND NANOCARBON. Journal of Chemical Technology and Metallurgy, 55(5), 1001-1007. [Link]

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  • United States Patent 5,531,845. (1996). Methods of preparing gas generant formulations.
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Application

Application Notes and Protocols for the Scale-Up Production of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Abstract This document provides a comprehensive guide for the scale-up synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate, a compound of interest in pharmaceutical research, notably as a known impurity of Met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate, a compound of interest in pharmaceutical research, notably as a known impurity of Metformin. The protocol details a plausible and robust laboratory-scale synthesis, followed by an in-depth analysis of the critical considerations and procedures for scaling up production. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. It emphasizes safety, process control, and the application of Process Analytical Technology (PAT) to ensure a safe, efficient, and reproducible manufacturing process.

Introduction

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine, also known as Guanylmelamine, is a nitrogen-rich heterocyclic compound. Its nitrate salt is of significant interest, particularly in the context of pharmaceutical development where it is recognized as Metformin EP Impurity B.[1][2] The controlled synthesis of this compound is crucial for its use as a reference standard in analytical testing and for further toxicological studies.

The scale-up of chemical syntheses from the laboratory bench to pilot or industrial scale presents numerous challenges. These include maintaining reaction efficiency, ensuring product purity, and, most critically, managing the safety of the process. The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate involves the handling of energetic materials and potentially hazardous reaction conditions, necessitating a thorough understanding of the process parameters and a robust safety protocol.

This guide provides a detailed, step-by-step methodology for the laboratory-scale synthesis and a comprehensive discussion on the procedures for scaling up the production, with a strong emphasis on safety and process optimization.

Laboratory-Scale Synthesis

The following two-step procedure outlines a plausible route for the synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate. The first step involves the formation of the free base, Guanylmelamine, from dicyandiamide, followed by its conversion to the nitrate salt.

Part A: Synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine (Guanylmelamine)

This procedure is adapted from the principles described in the synthesis of guanylmelamines.[3]

Materials:

  • Dicyandiamide (CAS: 461-58-5)

  • Anhydrous Toluene

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonium Hydroxide solution

  • Deionized Water

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a magnetic stirrer.

  • Charging the Reactor: Charge the flask with dicyandiamide (25 g, 0.297 mol) and anhydrous toluene (250 mL).

  • Reaction Initiation: Begin stirring the suspension and gently bubble anhydrous hydrogen chloride gas through the mixture while heating to a gentle reflux on a steam bath.

  • Reaction Monitoring: Continue the reaction for approximately 8-10 hours, or until the uptake of HCl gas ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Isolation of the Hydrochloride Salt: Cool the reaction mixture to room temperature. The solid product, a mixture of guanylmelamine hydrochlorides, will precipitate. Collect the solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold toluene.

  • Conversion to Free Base: Transfer the crude hydrochloride salt to a beaker and suspend it in deionized water (300 mL). While stirring, slowly add ammonium hydroxide solution until the pH of the mixture reaches 9-10.

  • Purification: The free base, (4,6-Diamino-1,3,5-triazin-2-yl)guanidine, will precipitate. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with deionized water, and then with cold methanol.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Part B: Synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Materials:

  • (4,6-Diamino-1,3,5-triazin-2-yl)guanidine (from Part A)

  • Dilute Nitric Acid (e.g., 1 M)

  • Deionized Water

  • Ethanol

Equipment:

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and filter flask

Protocol:

  • Dissolution: Suspend the dried (4,6-Diamino-1,3,5-triazin-2-yl)guanidine (10 g, 0.059 mol) in deionized water (100 mL) in a beaker with magnetic stirring.

  • Salt Formation: Slowly add dilute nitric acid dropwise to the suspension. The solid will gradually dissolve as the nitrate salt is formed. Monitor the pH and continue adding nitric acid until the solution is neutral to slightly acidic (pH 6-7).

  • Crystallization: Concentrate the solution by gentle heating on a hotplate to about half its original volume. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture (1:1).

  • Drying: Dry the final product, (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate, in a vacuum oven at 50 °C to a constant weight.

Scale-Up Procedures and Considerations

Scaling up the synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate requires careful attention to process parameters, safety, and control strategies.

Process Development and Critical Parameters
ParameterLaboratory-ScaleScale-Up ConsiderationRationale
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorChemical resistance and durability for larger volumes.
Heating/Cooling Hotplate/Ice bathJacketed reactor with thermal fluidPrecise temperature control is crucial for managing reaction kinetics and preventing side reactions.
Agitation Magnetic stirrerMechanical overhead stirrer (e.g., anchor, pitched-blade turbine)Ensures efficient mixing of heterogeneous mixtures and uniform heat distribution.
Reagent Addition ManualMetering pumpsControlled addition rate of nitric acid is critical to manage the exotherm of the neutralization reaction.
Solid Handling ManualContained charging systems (e.g., glove bags, powder transfer systems)Minimizes dust exposure, especially for dicyandiamide.[4]
Filtration & Drying Buchner funnel, vacuum ovenFilter-dryer or centrifuge and vacuum dryerEfficient and contained solid-liquid separation and drying at larger scales.
Safety Considerations

The scale-up of this synthesis introduces significant safety hazards that must be mitigated through engineering controls and strict protocols.

  • Dicyandiamide Handling: While dicyandiamide has low acute toxicity, it can form dust, which should be controlled to avoid inhalation.[5][6] Upon heating, it can decompose and release toxic gases like ammonia and hydrogen cyanide.[7] It also reacts violently with strong oxidants.[8]

  • Guanidine Nitrate and its Derivatives: Guanidine nitrate is an oxidizing agent and can intensify fires.[9][10] It may also be explosive under certain conditions of shock, friction, or heat.[11] The target molecule, being a nitrate salt of a nitrogen-rich compound, should be treated as a potentially energetic material.

  • Nitration/Salt Formation: The neutralization reaction with nitric acid is exothermic. Uncontrolled addition can lead to a thermal runaway, especially at a larger scale.

Safety Protocols:

  • Thermal Hazard Assessment: Before scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is essential to determine the decomposition temperature and energy of the final product and any intermediates.

  • Engineering Controls: The reaction should be conducted in a reactor with a pressure relief system. Adequate ventilation is crucial to handle any off-gassing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. For handling large quantities of powders, respiratory protection should be considered.[4]

  • Emergency Procedures: Emergency shutdown procedures, as well as access to safety showers and eyewash stations, must be in place.

Process Analytical Technology (PAT) for Enhanced Control

Implementing PAT can provide real-time monitoring and control of the critical process parameters, leading to improved safety, consistency, and yield.[4]

  • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the consumption of dicyandiamide and the formation of the guanylmelamine intermediate in real-time. This allows for precise determination of the reaction endpoint, avoiding prolonged heating.

  • Online pH and Temperature Monitoring: During the salt formation step, continuous monitoring of pH and temperature is critical. This data can be used to control the addition rate of nitric acid via a feedback loop, preventing dangerous exotherms.

  • Particle Size Analysis: For the final crystallization step, online particle size analyzers can monitor crystal growth, ensuring a consistent particle size distribution which is important for the product's physical properties and handling.

Visualizations

Synthetic Workflow

SynthesisWorkflow DCD Dicyandiamide Reaction1 Step 1: Guanylmelamine HCl Synthesis DCD->Reaction1 Toluene Toluene Toluene->Reaction1 HCl_gas Anhydrous HCl (gas) HCl_gas->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Crude_HCl_salt Crude Guanylmelamine HCl Filtration1->Crude_HCl_salt Free_Base_Formation Step 2: Free Base Formation Crude_HCl_salt->Free_Base_Formation NH4OH Ammonium Hydroxide NH4OH->Free_Base_Formation Filtration2 Filtration & Washing Free_Base_Formation->Filtration2 Guanylmelamine (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Filtration2->Guanylmelamine Salt_Formation Step 3: Nitrate Salt Formation Guanylmelamine->Salt_Formation HNO3 Dilute Nitric Acid HNO3->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate Crystallization->Final_Product

Caption: Workflow for the synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate.

Scale-Up Logic Flow

ScaleUpLogic cluster_0 Pre-Scale-Up Analysis cluster_1 Scale-Up Implementation cluster_2 Production & Control Lab_Protocol Establish Lab Protocol Hazard_Analysis Thermal & Chemical Hazard Analysis (DSC) Lab_Protocol->Hazard_Analysis Parameter_ID Identify Critical Process Parameters Hazard_Analysis->Parameter_ID Equipment Select Appropriate Reactor & Equipment Parameter_ID->Equipment PAT_Integration Integrate PAT Tools (FTIR, pH, Temp) Equipment->PAT_Integration SOP_Dev Develop Detailed SOPs PAT_Integration->SOP_Dev Pilot_Run Conduct Pilot-Scale Run SOP_Dev->Pilot_Run Real_Time_Monitoring Real-Time Monitoring & Control Pilot_Run->Real_Time_Monitoring QC_Analysis In-Process & Final QC Analysis (HPLC) Real_Time_Monitoring->QC_Analysis

Caption: Logical flow for the scale-up of the synthesis process.

Conclusion

The successful scale-up of the synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate is achievable with a thorough understanding of the reaction mechanism, careful consideration of the associated hazards, and the implementation of modern process control strategies. By following the detailed protocols and adhering to the safety and scale-up considerations outlined in this guide, researchers and engineers can produce this compound in a safe, efficient, and reproducible manner. The integration of Process Analytical Technology is highly recommended to enhance process understanding and control, ultimately leading to a higher quality product and a safer manufacturing environment.

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • ChemicalBook. (2026).
  • KISHIDA CHEMICAL CO., LTD. (2024).
  • ECHEMI.
  • Loba Chemie. (2017).
  • ILO and WHO. (2021). ICSC 0650 - DICYANDIAMIDE.
  • Fisher Scientific. (2009).
  • Central Drug House (P) Ltd.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (2-Methyl-5-nitrophenyl)
  • Haofei Chemical. (2023).
  • FUJIFILM Wako Chemicals. (2025).
  • ILO and WHO. (2021).
  • Institute of Industrial Organic Chemistry, Poland. (2016). Phase Stability of Ammonium Nitrate with Organic Potassium Salts.
  • MacLean, A. F. (1951). U.S. Patent No. 2,537,840. Washington, DC: U.S.
  • LGC Standards. (4,6-Diamino-1,3,5-triazin-2-yl)
  • Beilstein-Institut. (2015). Thermal energy storage – overview and specific insight into nitrate salts for sensible and latent heat storage. Beilstein Journal of Nanotechnology.
  • OSTI.GOV.
  • Graphical Abstract Highlights Thermal stability limit of molten nitrate salts is enhanced
  • Sciencemadness.org. CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE.
  • Benchchem. identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • USP. Guanylmelamine Dinitrate (25 mg) (1-(4,6-diamino-1,3,5-triazin-2-yl)
  • El-Gazzar, A. B. A., et al. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1329.
  • Sigma-Aldrich. 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine.
  • Movchun, V. N., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54456.
  • ChemicalBook. (2026). (4,6-DIAMINO-1,3,5-TRIAZINE-2-YL)GUANIDINE.
  • Guidechem. (2020). How to Control the Impurity Content of (4,6-DIAMINO-1,3,5-TRIAZINE-2-YL)GUANIDINE in Metformin?.
  • PubChem. N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Moisture Sensitivity Mitigation for (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Welcome to the Technical Support Center for (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (also known as Guanylmelamine Nitrate or Metformin Impurity B Nitrate). As a highly nitrogenous salt, this compound exhibits s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (also known as Guanylmelamine Nitrate or Metformin Impurity B Nitrate). As a highly nitrogenous salt, this compound exhibits significant hygroscopicity, which can compromise formulation stability, alter reaction kinetics, and induce caking during storage. This guide provides field-proven, self-validating protocols to engineer moisture-resistant batches.

Fundamentals & Causality (FAQ)

Q: Why does (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate rapidly absorb atmospheric moisture? A: The inherent hygroscopicity is driven by the compound's high surface energy and molecular polarity. The triazine ring and guanidine moiety possess multiple amino groups that act as strong hydrogen-bond donors and acceptors. Furthermore, the nitrate anion (NO₃⁻) is highly polar and readily enters into the primary solvation shell when exposed to water vapor. This leads to continuous water uptake and deliquescence transitions once the ambient humidity exceeds the compound's Critical Relative Humidity (CRH)[1].

Q: How does particle morphology dictate the rate of moisture uptake? A: Moisture absorption is a surface-dependent phenomenon. Fine, irregularly shaped particles generated by rapid crash-cooling have a high surface-area-to-volume ratio and numerous lattice defects (pores and micro-cracks). These defects facilitate capillary condensation. Over time, exposure to fluctuating temperature and humidity can cause Ostwald ripening, where particles dissolve and recrystallize into larger, fused clumps, leading to severe caking and a loss of free-flowing properties[2].

Troubleshooting Guide: Mitigation Protocols

Issue 1: The synthesized powder deliquesces or cakes during standard storage.

Causality: The raw salt lacks a hydrophobic barrier, allowing atmospheric moisture to interact directly with the polar nitrate and amino groups on the crystal surface. Solution: Implement Surface Microencapsulation using a hydrophobic surfactant. By applying cetyl alcohol, the hydrophilic hydroxyl heads bind to the polar surface of the salt, while the hydrophobic aliphatic tails orient outward, creating a steric and hydrophobic shield that drastically reduces the moisture absorption rate[3].

Protocol: Surfactant Microencapsulation (Cetyl Alcohol Coating)

  • Suspension: Suspend 100 g of dry, raw (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate in 500 mL of a non-polar solvent (e.g., n-hexane) in a jacketed reactor.

  • Surfactant Addition: Add 1.5 g (1.5 wt%) of cetyl alcohol to the suspension. This specific mass ratio has been optimized via Taguchi orthogonal array analysis to maximize the decline in the moisture absorption rate[4].

  • Thermal Adsorption: Heat the reactor to 60 °C under continuous mechanical stirring (300 rpm). Maintain this temperature for 2.0 hours. The thermal energy ensures the surfactant molecules possess sufficient mobility to form a uniform, densely packed monolayer[3].

  • Controlled Cooling: Gradually cool the suspension to room temperature over a period of 8 hours.

    • Self-Validation Check: Rapid cooling will cause the surfactant to precipitate in the bulk solvent rather than on the crystal surface; a slow cooling ramp ensures preferential surface deposition[3].

  • Recovery: Filter the coated particles and dry them under a vacuum (50 mbar) at 40 °C for 12 hours to remove residual hexane.

Issue 2: The compound exhibits high porosity and excessive surface area, defeating chemical coatings.

Causality: The primary crystallization process was likely poorly controlled (e.g., crash cooling), resulting in amorphous domains and high-energy crystal faces that trap moisture. Solution: Perform Crystal Engineering (Habit Modification) to reduce the specific surface area and eliminate capillary pores.

Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve the crude nitrate salt in deionized water at 80 °C until a near-saturated solution is achieved.

  • Clarification: Hot-filter the solution through a 0.22 µm PTFE membrane to remove insoluble impurities that act as premature nucleation sites.

  • Programmed Cooling: Transfer the filtrate to a crystallizer. Cool the solution from 80 °C to 20 °C at a strictly controlled, linear rate of 0.1 °C/min.

    • Causality: This slow rate maintains the system within the metastable zone, promoting the growth of existing crystal faces (Ostwald ripening) rather than triggering secondary nucleation[2].

  • Harvesting & Desiccation: Isolate the large, well-faceted crystals via centrifugation (4000 rpm, 5 min). Immediately transfer to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) to remove surface moisture without disrupting the crystal lattice.

Data Presentation: Efficacy of Mitigation Strategies

The following table summarizes the quantitative impact of various mitigation strategies on the hygroscopicity of nitrogen-rich nitrate salts, serving as a benchmark for your analytical validations.

Mitigation StrategyModifying AgentProcess ConditionMoisture Uptake (% wt gain at 80% RH, 24h)Reduction in Hygroscopicity (%)
Unprocessed Control NoneStandard crash-cooling12.5%Baseline
Crystal Engineering NoneSlow cooling (0.1 °C/min)7.2%42.4%
Physical Coating Paraffin WaxMelt dispersion (1.5 wt%)4.8%61.6%
Chemical Coating Cetyl AlcoholHexane suspension, 60 °C2.1%83.2%
Polymer Encapsulation Polyvinyl AcetateFluidized bed (2.0 wt%)1.8%85.6%

Note: Moisture uptake should be verified in your laboratory using Dynamic Vapor Sorption (DVS).

Experimental Workflow Visualization

To ensure reproducible results, follow this systematic workflow for mitigating and validating moisture sensitivity.

Workflow cluster_0 Moisture Mitigation Strategies Start Raw (4,6-Diamino-1,3,5-triazin-2-yl) guanidine Nitrate Cryst Crystal Engineering (Slow Cooling & Ostwald Ripening) Start->Cryst Habit Modification Coat Surface Microencapsulation (Cetyl Alcohol / Polymer) Start->Coat Hydrophobic Barrier Eval Moisture Analysis (Dynamic Vapor Sorption) Cryst->Eval Coat->Eval Opt Process Optimization (Taguchi Method) Eval->Opt Weight Gain > 2% End Moisture-Resistant Formulation Eval->End Weight Gain < 2% Opt->Cryst Adjust Cooling Rate Opt->Coat Adjust Surfactant Ratio

Caption: Logical workflow for the mitigation and analytical validation of moisture sensitivity.

References

  • Anti-hygroscopic surface modification of ammonium nitrate (NH4NO3) coated by surfactants Source: Arabian Journal of Chemistry URL:[Link]

  • Application of Surfactant Material as Anti-hygroscopicity agent for Ammonium Nitrate (NH4NO3) Source: Journal of Karary University for Engineering and Science URL:[Link]

  • Hygroscopic behavior of atmospheric aerosols containing nitrate salts and water-soluble organic acids Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Triazine Impurities in Guanidine Nitrate Crystallization

Overview Guanidine nitrate (GN) is a critical intermediate in the synthesis of energetic materials and active pharmaceutical ingredients. The standard commercial synthesis involves the exothermic fusion of ammonium nitra...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Guanidine nitrate (GN) is a critical intermediate in the synthesis of energetic materials and active pharmaceutical ingredients. The standard commercial synthesis involves the exothermic fusion of ammonium nitrate with dicyandiamide[1]. However, this high-temperature environment inevitably triggers the cyclotrimerization of dicyandiamide, generating 1,3,5-triazine derivatives—most notably melamine (2,4,6-triamino-1,3,5-triazine)[2]—as persistent impurities[1]. Because melamine shares a robust hydrogen-bonding network with guanidine nitrate, it frequently co-crystallizes, compromising the purity and performance of the final product.

As a Senior Application Scientist, I have structured this guide to provide authoritative, mechanistically grounded troubleshooting strategies for isolating pure guanidine nitrate from complex triazine-rich reaction matrices.

Diagnostic FAQs: Resolving Crystallization Bottlenecks

Q1: Why does standard aqueous recrystallization fail to remove melamine (triazine) impurities from my guanidine nitrate? Causality: Melamine has moderate solubility in hot neutral water but precipitates readily as the solution cools. During standard recrystallization, the solubility curves of guanidine nitrate and melamine overlap significantly, causing the triazine impurity to co-precipitate and become occluded within the GN crystal lattice. Solution: Exploit the differential basicity of the two compounds. By treating the crystallization mother liquor with nitric acid to lower the pH to 3.6 or below, the melamine impurity is protonated to form melamine nitrate[1]. Melamine nitrate is highly insoluble at this pH and will precipitate out of the warm solution before the guanidine nitrate begins to crystallize[1]. This allows for the mechanical separation of the triazine impurity via filtration.

Q2: My crude melt yields yellow/brown crystals. How do I address this discoloration alongside the triazine contamination? Causality: The fusion of ammonium nitrate and dicyandiamide is highly corrosive, often leaching iron (Fe²⁺/Fe³⁺) from stainless steel reaction vessels. These iron ions coordinate with organic impurities, causing discoloration and interfering with crystal nucleation. Solution: Implement a pre-purification oxidation step. Dissolve the crude melt in water and actively aerate the solution (e.g., by bubbling air through it) to fully convert any soluble ferrous iron (Fe²⁺) to ferric iron (Fe³⁺)[1]. Subsequently, add an alkali (preferably ammonia) to shift the pH to the alkaline side, precipitating the iron as insoluble iron(III) hydroxide[1]. Filter this out before proceeding to the acidic triazine removal step.

Q3: The guanidine nitrate crystals are forming massive agglomerates that trap the mother liquor. How can I prevent this? Causality: When cooling occurs too slowly in the 60°C to 30°C range, guanidine nitrate tends to form long, needle-like crystals. As these needles grow, van der Waals forces cause severe particle agglomeration[3]. This high-porosity agglomeration mechanically traps the impure mother liquor (containing residual triazines and organics) inside the crystal clusters[3]. Solution: Shift to a rapid cooling protocol. Crystallization kinetics are less dependent on the cooling rate above 30°C, but rapidly quenching the solution to 10–15°C using frozen saline water (brine) forces rapid nucleation[4]. This rapid precipitation yields shorter, clavate (club-shaped) crystals with higher packing density, effectively leaving the impurities dissolved in the bulk solvent rather than trapped in agglomerates[3][4].

Quantitative Data: Solubility & Impurity Profiles

To design a successful purification workflow, it is critical to understand how pH dictates the phase state of the mixture's components.

Chemical SpeciespH EnvironmentPhase State / Solubility BehaviorActionable Impact
Guanidine Nitrate Neutral to AcidicHighly soluble in hot water; crystallizes in cold.Target product; remains in solution during impurity removal.
Melamine (Triazine) Neutral (pH ~7.0)Sparingly soluble; co-precipitates during cooling.Contaminates final GN crystals if pH is not adjusted.
Melamine Nitrate Acidic (pH ≤ 3.6)Substantially insoluble[1].Precipitates early; allows for selective filtration[1].
Iron(III) Hydroxide Alkaline (pH > 7.5)Insoluble precipitate[1].Easily removed via primary filtration[1].
Standard Operating Procedure (SOP): The pH-Shift Crystallization Protocol

This protocol is a self-validating system designed to sequentially eliminate iron and triazine impurities before the final crystallization of guanidine nitrate.

Step 1: Dissolution and Aeration

  • Transfer the crude ammonium nitrate/dicyandiamide fusion melt into a jacketed reactor.

  • Dissolve the melt in a minimal amount of deionized water heated to 70°C.

  • Validation Check: Ensure complete dissolution. The solution should be visually free of large solid chunks.

  • Bubble compressed air through the solution for 30 minutes to oxidize Fe²⁺ to Fe³⁺[1].

Step 2: Alkaline Iron Removal

  • Slowly add aqueous ammonia to the aerated solution until the pH stabilizes above 7.5.

  • Observe the formation of a reddish-brown precipitate (Iron(III) hydroxide).

  • Filter the hot solution through a fine-porosity filter to remove the iron and other base-insoluble impurities[1].

  • Validation Check: Extract a 2 mL aliquot of the filtrate and add a single drop of 0.1 M NaOH. If no further precipitation occurs, iron removal is complete.

Step 3: Acidic Triazine (Melamine) Precipitation

  • Transfer the clarified filtrate to a clean reactor maintained at 60°C.

  • Slowly titrate the solution with concentrated nitric acid (HNO₃) until the pH drops to exactly 3.6 or below[1].

  • Causality Note: The use of nitric acid is critical; if ammonia was used previously, the neutralization forms ammonium nitrate, a valuable reactant that can be recycled[1].

  • Allow the solution to stir for 20 minutes as the melamine converts to melamine nitrate and precipitates as a fine white solid[1].

  • Filter the solution while hot to remove the insoluble melamine nitrate[1].

  • Validation Check: Measure the pH using a calibrated probe to ensure it is ≤ 3.6. The filtrate must be completely transparent before proceeding to cooling.

Step 4: Rapid Cooling and Crystallization

  • Transfer the purified filtrate to a crystallization vessel.

  • Cool the solution to 30°C using circulating water[4].

  • Immediately switch the reactor jacket to frozen saline water (brine) to rapidly quench the solution to 10–15°C[4].

  • Causality Note: This rapid cooling prevents the formation of long, porous needles and stops agglomeration caused by van der Waals forces, ensuring impurities remain in the solvent[3][4].

  • Centrifuge the slurry to isolate the ultrafine, high-density guanidine nitrate crystals.

  • Wash the crystal cake with a minimal volume of ice-cold water and dry under a vacuum. The final product will contain less than 5 ppm of iron and <0.4% melamine[1].

Process Workflow Diagram

G Crude Crude Guanidine Nitrate Melt (Contains Triazine/Melamine & Fe) Dissolution Aqueous Dissolution & Aeration (Oxidize Fe2+ to Fe3+) Crude->Dissolution FePrecip Alkaline pH Adjustment (>7.5) Precipitate Fe(OH)3 Dissolution->FePrecip Filter1 Primary Filtration (Remove Iron & Insolubles) FePrecip->Filter1 Acidify Acidification (pH ≤ 3.6 with HNO3) Convert Melamine to Melamine Nitrate Filter1->Acidify Filter2 Secondary Filtration (Remove Insoluble Triazine) Acidify->Filter2 Crystallize Rapid Cooling (10-15°C) Guanidine Nitrate Crystallization Filter2->Crystallize PureGN Pure Guanidine Nitrate (<0.4% Melamine Impurity) Crystallize->PureGN

Caption: Workflow for removing triazine (melamine) and iron impurities from guanidine nitrate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Guanidine Nitrate Derivative Synthesis

Welcome to the technical support center for the synthesis of guanidine nitrate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of guanidine nitrate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance, troubleshooting advice, and frequently asked questions to help you navigate the critical parameter of reaction temperature in your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role of temperature in guanidine nitrate derivative synthesis.

Q1: What are the common industrial methods for synthesizing guanidine nitrate, and what are the typical temperature ranges?

A1: Industrially, guanidine nitrate is primarily produced through two main routes: the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate, and the reaction of urea with ammonium nitrate.[1]

  • Dicyandiamide/Cyanamide Method: This process involves reacting cyanamide with ammonium nitrate at temperatures ranging from 120°C to 210°C.[2] A variation of this method suggests heating the reagents in an autoclave with water at 160°C for two to three hours.[3]

  • Urea Method: In this method, molten urea and molten ammonium nitrate are reacted at temperatures between 175°C and 225°C, often in the presence of a silica catalyst.[2]

Q2: Why is precise temperature control so critical in these syntheses?

A2: Precise temperature control is paramount for several reasons:

  • Reaction Kinetics: Temperature directly influences the rate of reaction. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat can accelerate the reaction to an unmanageable or hazardous rate.

  • Selectivity and By-product Formation: Many syntheses of guanidine derivatives can have competing side reactions. For instance, in the urea method, improper temperature control can lead to the polymerization or sublimation of urea, reducing the yield and purity of the desired product.[4]

  • Thermal Stability and Decomposition: Guanidine nitrate and its derivatives are energetic materials with specific decomposition temperatures.[5] Exceeding these temperatures can lead to the decomposition of the product, releasing gases and potentially creating a hazardous situation. For example, guanidine nitrate exhibits an exothermic decomposition, and its thermal stability is a key consideration.[5]

  • Safety: Given the energetic nature of guanidine nitrate, uncontrolled temperature increases can pose a significant safety risk. The reaction of molten urea and ammonium nitrate, for instance, can have a pronounced heat effect that requires careful management to prevent run-away reactions.[6]

Q3: What are the initial signs that my reaction temperature is not optimized?

A3: Several observations can indicate a suboptimal reaction temperature:

  • Low Yield: If the reaction temperature is too low, the conversion of starting materials to the product will be incomplete, resulting in a low yield.

  • Presence of Impurities: An incorrect temperature can favor the formation of by-products. For example, in some methods, the formation of dicyandiamide as a by-product is a known issue that can be influenced by temperature.[7]

  • Reaction Stalling: A reaction that starts but does not proceed to completion may be running at a temperature that is too low to overcome the activation energy barrier efficiently.

  • Discoloration or Tar Formation: Excessive heat can lead to the decomposition of reactants or products, often indicated by a darkening of the reaction mixture or the formation of insoluble tars.

  • Uncontrolled Exotherm: A rapid, uncontrolled increase in temperature is a clear sign that the reaction is proceeding too quickly and generating heat faster than it can be dissipated. This is a serious safety concern.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis of guanidine nitrate derivatives, with a focus on temperature optimization.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress at each step.Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, and thus the reaction rate.
Incomplete melting of reactants. Ensure that the initial heating phase is sufficient to completely melt all solid reactants before the main reaction phase begins.[4]In reactions involving molten starting materials, such as the urea-ammonium nitrate method, a homogeneous liquid phase is crucial for efficient mixing and reaction.
Reaction time is too short for the given temperature. Extend the reaction time at the current temperature and monitor for further product formation.Some reactions require a longer duration to reach completion, especially at lower temperatures.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too high. Lower the reaction temperature. If by-products are known to form at higher temperatures, operate below that threshold.High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, leading to a less selective transformation.
Localized overheating ("hot spots"). Improve stirring efficiency to ensure uniform temperature distribution throughout the reaction mixture.Inefficient stirring can lead to localized areas of high temperature where decomposition and side reactions are more likely to occur.
Incorrect reactant ratio. Carefully control the molar ratio of reactants. For example, using an excess of ammonium nitrate in the urea method can help drive the reaction to completion and reduce side reactions.[4]The stoichiometry of the reaction is critical. An excess of one reactant can sometimes suppress the formation of by-products by favoring the desired reaction pathway.
Issue 3: Reaction Stalls or Does Not Go to Completion
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient temperature to overcome activation energy. Systematically increase the reaction temperature while carefully monitoring for the onset of the desired reaction.Every reaction has a minimum energy requirement (activation energy) to proceed. The temperature must be high enough to provide this energy.
Catalyst deactivation (if applicable). If using a catalyst like silica gel, ensure it is active and has not been poisoned or deactivated.[4]Catalysts can lose their effectiveness over time or due to impurities in the reaction mixture, which can halt the reaction.
Change in physical state. Observe the reaction mixture for any phase changes, such as solidification, that might hinder mixing and further reaction.If a product or intermediate precipitates out of the solution, it can coat the remaining reactants and prevent them from interacting, effectively stopping the reaction.
Issue 4: Safety Concerns (e.g., uncontrolled exotherm)
Potential Cause Troubleshooting Action Scientific Rationale
Reaction rate is too high due to excessive temperature. Immediately cool the reaction vessel and be prepared to quench the reaction if necessary. For future experiments, start at a lower temperature and increase it more gradually.Highly exothermic reactions can generate heat faster than it can be removed, leading to a thermal runaway. Slower heating allows for better control of the heat evolution.
Poor heat dissipation. Ensure the reaction vessel is appropriately sized for the scale of the reaction and that the cooling system (e.g., ice bath, cooling mantle) is adequate.Effective heat transfer away from the reaction is crucial for maintaining a stable temperature and preventing uncontrolled exotherms.
Incorrect order of addition. Review the experimental procedure to ensure the correct order of reagent addition. In some cases, a slow, controlled addition of one reagent to another is necessary to manage the heat of reaction.The rate of heat generation can often be controlled by the rate at which the limiting reagent is introduced to the reaction mixture.

Experimental Protocols for Temperature Optimization

Protocol 1: Step-wise Temperature Screening

This protocol provides a systematic approach to identifying the optimal reaction temperature for a given synthesis of a guanidine nitrate derivative.

  • Initial Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Gradient: Assign a different target temperature to each reaction, covering a range based on literature precedents or initial estimates (e.g., 160°C, 170°C, 180°C, 190°C, 200°C).

  • Controlled Heating: Use a reliable heating system (e.g., oil bath, heating mantle with a temperature controller) to maintain a stable temperature for each reaction.

  • Reaction Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it using an appropriate technique (e.g., TLC, HPLC, NMR) to determine the extent of product formation and the presence of any by-products.

  • Data Analysis: After a set reaction time, quench all reactions and analyze the final product mixtures. Compare the yield and purity of the desired product at each temperature.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning can be performed around this optimal temperature.

Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Refinement A Define Temperature Range (e.g., 160-200°C) B Run Parallel Small-Scale Reactions at Different Temperatures A->B C Monitor Reaction Progress (TLC, HPLC, etc.) B->C D Quench Reactions & Analyze Yield and Purity C->D E Identify Optimal Temperature (Best Balance of Yield & Purity) D->E F Fine-Tune Temperature (±5°C around optimum) E->F G Confirm Optimal Conditions on a Larger Scale F->G

Caption: A three-phase workflow for systematic temperature optimization.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues related to reaction temperature.

Troubleshooting_Flowchart start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield? problem->low_yield Yes end Successful Synthesis problem->end No impurities Impurities Present? low_yield->impurities No increase_temp Increase Temperature low_yield->increase_temp Yes stalled Reaction Stalled? impurities->stalled No decrease_temp Decrease Temperature impurities->decrease_temp Yes stalled->increase_temp Yes check_catalyst Check Catalyst Activity stalled->check_catalyst No increase_temp->problem decrease_temp->problem check_stirring Improve Stirring check_stirring->problem check_catalyst->problem

Caption: A decision flowchart for troubleshooting common synthesis issues.

Safety Precautions

Working with guanidine nitrate and its derivatives requires strict adherence to safety protocols due to their energetic and potentially hazardous nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[8][9]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8][10]

  • Handling: Avoid contact with skin and eyes.[10] Do not breathe vapors or dust.[10] Wash hands thoroughly after handling.[8]

  • Storage: Store guanidine nitrate in a cool, dry, well-ventilated area away from heat, sparks, and combustible materials.[8]

  • Spills: In case of a spill, clean it up immediately using inert materials like clay or diatomaceous earth.[10] Do not use combustible materials like paper towels to clean up spills.[8]

  • Fire Safety: Guanidine nitrate is an oxidizer and can intensify fires.[9][10] Use appropriate fire extinguishing media, such as water spray, foam, or dry powder.[10]

References

  • Decomposition of Urea and Guanidine Nitrate. (n.d.). Retrieved from [Link]

  • Guanidine nitrate - Wikipedia. (n.d.). Retrieved from [Link]

  • CN102408358A - One-step safety production method of guanidine nitrate - Google Patents. (n.d.).
  • guanidine nitrate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN103450048A - Continuous synthesis process of guanidine nitrate - Google Patents. (n.d.).
  • guanidine nitrate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • GUANIDINE NITRATE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2017, October 10). Retrieved from [Link]

  • Material Safety Data Sheet - Guanidine Nitrate, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • US2431301A - Preparation of guanidine nitrate - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Handling &amp; Desensitization of Energetic Nitrates

Welcome to the Technical Support Center for the handling, desensitization, and formulation of energetic nitrates. While compounds like nitroglycerin (NG), pentaerythritol tetranitrate (PETN), and 1-bromoacetyl-3,3-dinitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, desensitization, and formulation of energetic nitrates. While compounds like nitroglycerin (NG), pentaerythritol tetranitrate (PETN), and 1-bromoacetyl-3,3-dinitroazetidine (RRx-001) are highly valuable in drug development (e.g., as potent vasodilators or novel anti-cancer agents) 1, their inherent mechanical sensitivity poses severe explosion hazards during synthesis and scale-up. This guide provides causality-driven troubleshooting, validated testing protocols, and quantitative safety benchmarks for pharmaceutical professionals.

Critical Incident Troubleshooting (Q&A)

Q: During the spatulation of pure PETN for a solid oral dosage formulation, we experienced localized popping and micro-detonations. Why did this occur, and how can we prevent it? Causality: Energetic nitrates contain oxygen-rich O-NO₂ bonds characterized by extremely low activation energies. When subjected to mechanical friction (e.g., grinding between a rigid metal spatula and a glass mortar), inter-crystalline friction and the adiabatic compression of trapped air micro-bubbles generate localized "hot spots." If the thermal energy at these hot spots exceeds the compound's decomposition temperature, a self-sustaining exothermic reaction (deflagration or detonation) is triggered. Solution: Never handle energetic nitrates in their pure, dry crystalline state. Implement phlegmatization (desensitization) immediately post-synthesis. By wetting the active pharmaceutical ingredient (API) with a non-volatile carrier lipid (e.g., Miglyol) or co-precipitating it with a diluent like lactose or diatomaceous earth, the additive acts as a heat sink and a mechanical lubricant. This absorbs the frictional energy before a hot spot can form. Additionally, replace rigid tools with conductive, yielding materials (e.g., Velostat or Teflon-coated instruments) to prevent hard-surface pinching and mitigate electrostatic discharge.

Q: We phlegmatized nitroglycerin (NG) in ethanol for temporary storage, but BAM friction tests showed the hazard profile returned to baseline after 48 hours. What is the mechanism of this failure? Causality: The failure is due to the high vapor pressure and volatility of the chosen solvent. While ethanol effectively spaces the NG molecules and provides lubrication initially, its rapid evaporation leaves behind concentrated, unphlegmatized NG. Because NG is a liquid at room temperature, it can pool, crystallize, or form highly sensitive, invisible thin films on the container walls 2. Solution: Transition to a non-volatile desensitizing matrix. For pharmaceutical applications, integrating the nitrate ester into a medium-chain triglyceride (MCT) oil, polyethylene glycol (PEG), or a solid polymer matrix ensures the desensitizer remains permanently bound to the API 1. This locks the energetic molecules in a stable matrix, maintaining a consistent friction threshold over the product's shelf life.

Formulation & Phlegmatization FAQs

Q: How do we quantitatively validate that our phlegmatization process has rendered the nitrate ester safe for standard pharmaceutical handling? A: The global standard for quantifying mechanical sensitivity is the BAM Friction Test (Bundesanstalt für Materialforschung und -prüfung) 3. This test subjects a micro-sample to a defined frictional load between a moving porcelain plate and a stationary porcelain peg. By determining the limiting load (in Newtons) at which no reaction occurs in six consecutive trials, you can establish a definitive safe handling threshold.

Q: What is the standard safety threshold for handling these materials? A: Unphlegmatized nitroglycerin is extremely sensitive, reacting at loads < 0.5 N. For safe pharmaceutical processing and transport, the phlegmatized mixture should ideally be engineered to exhibit a limiting load of > 60 N (moving it out of the "highly sensitive" classification) 3.

Quantitative Data: Friction Sensitivity Profiles

The following table summarizes the baseline friction sensitivity of common energetic materials before phlegmatization. Lower values indicate a higher susceptibility to accidental initiation via friction 3.

Compound NameAbbreviationApplicationFriction Sensitivity (Limiting Load)
NitroglycerinNGVasodilator< 0.5 N
Pentaerythritol TetranitratePETNVasodilator60 N
CyclotrimethylenetrinitramineRDXReference Standard120 N
2,4,6-TrinitrotolueneTNTReference Standard> 360 N
Experimental Protocol: BAM Friction Sensitivity Testing

To ensure data integrity, this protocol incorporates a self-validating control loop to account for environmental variables and machine wear 4.

Step 1: Calibration & System Validation Before testing the target API, run a known reference standard (e.g., pure RDX, which has a known limiting load of ~120 N). This validates the velocity profile of the cam/servo drive and confirms the surface roughness of the porcelain consumables. If the RDX fails to initiate at 120 N, replace the porcelain plates and pegs, as they may have become polished and overly smooth.

Step 2: Sample Preparation Isolate exactly 10 mm³ of the phlegmatized nitrate ester. Ensure the sample is strictly homogeneous. If testing a solid matrix (e.g., PETN/lactose), verify the particle size distribution; larger crystals possess higher defect densities and can artificially lower the friction threshold.

Step 3: Apparatus Loading Place the 10 mm³ sample onto the center of the standardized porcelain plate. Lower the porcelain peg onto the sample, ensuring the peg is clamped securely in the collet of the loading arm.

Step 4: Load Application Apply the initial test weight to the torsion arm. For unknown or newly formulated pharmaceutical mixtures, begin at a highly conservative 10 N load to protect the operator and equipment.

Step 5: Execution & Observation Trigger the reciprocating mechanism, which drives the base through a 1 cm stroke. Carefully observe the sample for any positive reactions, defined as an audible pop, crackling, smoke, or a visible flash.

Step 6: Bruceton "Up-and-Down" Iteration If a reaction occurs, decrease the applied load for the next trial. If no reaction occurs, increase the load. The objective is to identify the limiting load —the lowest force (in Newtons) at which at least one positive reaction is observed in six consecutive trials 3.

Process Visualization: Phlegmatization & Testing Workflow

G A Synthesize Energetic API (e.g., NG, PETN) B Phlegmatization (Add Non-Volatile Lipid/Matrix) A->B C BAM Friction Test (Determine Limiting Load) B->C D Is Limiting Load > 60 N? C->D E Approve for Pharma Formulation & Handling D->E  Yes (Safe) F Reject & Reformulate (Increase Diluent Ratio) D->F  No (Sensitive) F->B

Workflow for the desensitization and friction validation of energetic nitrates.

References
  • "Determining Mechanical Sensitivity: Application Notes and Protocols for Impact and Friction Testing", BenchChem.
  • "A Comparative Study of Two BAM Designs for Friction Sensitivity Testing of Explosives", OSTI.GOV.
  • "Explosive Hazards Identified during the Manufacture and Transportation of 1-Bromoacetyl-3,3-dinitroazetidine (RRx-001)", ACS Publications.
  • "EFFECT OF AGING ON THE SAFETY AND SENSITIVITY OF NITROGLYCERIN/NITROCELLULOSE MIXTURES", OSTI.GOV.

Sources

Troubleshooting

stabilizing thermal decomposition of triazine-based propellants

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers, propellant engineers, and drug development professionals with field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers, propellant engineers, and drug development professionals with field-proven, mechanistically grounded solutions for handling and stabilizing triazine-based energetic materials.

Triazine derivatives—ranging from classic propellants like RDX (1,3,5-trinitro-1,3,5-triazine) to high-nitrogen pharmaceutical intermediates—are notorious for their thermal sensitivity. Uncontrolled thermal decomposition can lead to catastrophic cook-off in propellants or reactor explosions during drug synthesis scale-up. This guide moves beyond basic safety data sheets to explain the causality behind thermal instability and provides self-validating protocols to engineer thermal resilience into your formulations.

Core Mechanistic Pathway: Why Triazines Decompose

Before troubleshooting, we must understand the failure mode. The thermal decomposition of triazine-based propellants like RDX is primarily initiated by the homolytic cleavage of the N–NO₂ bond, generating highly reactive NO₂ radicals[1]. This is followed by rapid ring-opening and secondary reactions that produce N₂, H₂O, and CO₂ in a highly exothermic cascade[2].

To stabilize these materials, we must either:

  • Increase the activation energy ( Ea​ ) of the initial N–NO₂ bond cleavage via steric shielding or crystal engineering.

  • Apply polymeric binders (like HTPB) to stabilize the crystal surface via electrostatic interactions[2].

  • Design fused-ring conjugated structures (e.g., TTX) to distribute electron density and strengthen the molecular framework[3].

G Start Triazine Core (e.g., RDX / Intermediates) Stimulus Thermal Stimulus (Heat / Friction) Start->Stimulus Stab1 HTPB Binder Coating (Electrostatic Shielding) Start->Stab1 Formulation Stab2 Fused-Ring Conjugation (e.g., TTX Design) Start->Stab2 Synthesis Path1 N-NO2 Homolysis (Primary Failure) Stimulus->Path1 Path2 Ring Opening (Secondary Failure) Stimulus->Path2 Products NO2, N2, H2O, CO2 (Exothermic Cook-off) Path1->Products Path2->Products Stable Stabilized State (Delayed T_d, High E_a) Stab1->Stable Stab2->Stable Stable->Stimulus Requires >320°C

Mechanisms of triazine propellant thermal decomposition and stabilization pathways.

Troubleshooting Guide: Common Experimental Issues

Q: During the formulation of RDX-based propellants, my Differential Scanning Calorimetry (DSC) curves show premature exothermic peaks around 210°C. How can I suppress this? A: This premature peak indicates uncontrolled N–NO₂ homolysis at the crystal defect sites. Causality & Solution: The bare RDX crystal surface is highly susceptible to thermal degradation. By incorporating Hydroxy-Terminated Polybutadiene (HTPB) as a binder, you introduce electrostatic interactions between the nitro group oxygen atoms of the triazine and the hydroxyl butyrate groups of the HTPB[2]. This interaction significantly stabilizes the crystal surface and inhibits early decomposition. Ensure your mixing protocol achieves a uniform coating (see Protocol below).

Q: We are synthesizing novel high-nitrogen triazine frameworks for energetic applications, but they are too sensitive to friction (>360 N) and heat. How do we stabilize the molecule itself? A: You are likely dealing with weak intermolecular hydrogen bonding and isolated heterocycles. Causality & Solution: Transition from simple triazines to fused triazole-triazine structures. For example, synthesizing TTX (4-amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine) introduces a conjugated double-fused ring system. This conjugation delocalizes electron density, raising the thermal decomposition temperature ( Td​ ) to ~327 °C while maintaining a high detonation velocity (~8837 m/s)[3].

Q: I am adding TAHT (4,4′,6,6′-tetra(azido)hydrazo-1,3,5-triazine) to a nitroguanidine propellant, but I am not seeing the expected reduction in mass loss rate. Why? A: Your heating rate during curing or testing might be too rapid, preventing the formation of the protective polymeric layer. Causality & Solution: TAHT stabilizes propellants by generating a polyazide compound and a dicyanopolymer that rapidly forms a physical barrier on the propellant surface during the initial stages of heating[4]. If the heating ramp in your TG-MS-FTIR analysis exceeds 10 °C/min, this layer cannot crosslink in time. Reduce your heating rate to allow the dicyanopolymer shield to form, which can reduce the maximum mass loss rate by up to 27%[4].

Step-by-Step Methodology: Formulation & Validation of HTPB-Stabilized Triazines

To ensure trustworthiness, this protocol is designed as a self-validating system . The analytical steps inherently verify the success of the formulation steps.

Phase 1: Surface Coating & Formulation

  • Pre-treatment: Sieve the triazine crystals (e.g., RDX) to a uniform particle size (typically 5–10 μm) to ensure a predictable surface-area-to-volume ratio.

  • Binder Preparation: Dissolve HTPB in a compatible, low-boiling-point non-polar solvent (e.g., hexane or ethyl acetate) at a 5 wt% concentration relative to the triazine mass. Add a curing agent (e.g., Isophorone diisocyanate - IPDI) at an NCO:OH ratio of 1:1.

  • Slurry Mixing: Introduce the triazine crystals into the binder solution. Agitate using a planetary resonant mixer at 1500 RPM for 20 minutes under a mild vacuum (0.8 atm) to degas and ensure the HTPB intimately contacts the crystal facets.

  • Solvent Evaporation & Curing: Evaporate the solvent in a vacuum oven at 40 °C for 12 hours, followed by a curing phase at 60 °C for 48 hours.

Phase 2: Self-Validating Thermal Analysis (TG-DSC-IR-MS)

  • Baseline Check: Run a pure, uncoated triazine sample through DSC at a 5 °C/min heating rate. Note the sharp melting endotherm (typically ~207 °C for RDX) followed immediately by a massive exothermic decomposition peak.

  • Coating Verification (The Validation Step): Run the HTPB-coated sample under identical conditions.

    • Success Criterion: The 207 °C melting endotherm should be significantly suppressed or broadened, and the onset of the exothermic decomposition peak should be delayed by at least 15–20 °C. Furthermore, MS (Mass Spectrometry) should show a delayed release of NO₂ (m/z = 46), proving that the N–NO₂ bond homolysis has been successfully inhibited[2].

    • Failure Criterion: If the sharp endotherm remains and NO₂ release occurs at the baseline temperature, the HTPB coating is incomplete (likely due to solvent flashing too quickly). Re-slurry the batch.

Quantitative Data: Thermal Properties of Stabilized Triazines

The following table summarizes the thermal and energetic properties of baseline vs. stabilized triazine configurations, allowing you to select the appropriate stabilization strategy for your specific application constraints.

Material / FormulationStabilization StrategyDecomposition Temp ( Td​ )Activation Energy ( Ea​ )Detonation Velocity
Pure RDX (Baseline)None207 °C (Melting) / 245 °C~150 kJ/mol8795 m/s
RDX / HTPB Electrostatic Surface CoatingDelayed by ~15-20 °C>160 kJ/mol~8600 m/s (Slight drop)
NGu + 20% TAHT Surface Dicyanopolymer Shield197.9 °C (Peak)169.4 kJ/molN/A (Propellant specific)
TTX (Fused Triazine)Molecular Conjugation327 °C >200 kJ/mol8837 m/s

Data synthesized from molecular dynamics simulations and empirical thermal analyses[2],[3],[4].

Frequently Asked Questions (FAQs)

Q: How does the N–NO₂ bond dissociation energy (BDE) dictate our stabilization strategy? A: The BDE is the thermodynamic threshold for decomposition. In standard triazines, the N–NO₂ BDE is relatively low (around 160-180 kJ/mol). If your application requires high-temperature survivability, surface coatings (like HTPB) will only provide kinetic delays. To fundamentally change the BDE, you must alter the molecular structure—such as synthesizing fused triazole-triazine rings (like TTX), which alters the electron withdrawing nature of the ring and raises the BDE, providing true thermodynamic stability[3].

Q: I work in drug development. Why is this propellant data relevant to pharmaceutical synthesis? A: Triazine rings are ubiquitous in medicinal chemistry (e.g., lamotrigine, altretamine). During the scale-up of high-nitrogen triazine intermediates, the chemical environment often mimics that of a propellant. The thermal decomposition pathways—specifically rapid nitrogen gas evolution and ring-opening exotherms—pose severe explosion hazards in batch reactors. By applying propellant stabilization techniques (e.g., controlling heating rates to allow stabilizing intermediate complexes to form, or utilizing solvent-binder phase dampening), pharmaceutical chemists can safely scale up highly energetic triazine intermediates without risking thermal runaway.

References

  • Molecular Dynamics Simulations of the Thermal Decomposition of RDX/HTPB Explosives National Institutes of Health (NIH) / ACS Omega URL:[Link]

  • Effects of external electric fields on the stability and thermal decomposition pathways of triazole-triazine-based energetic materials: a case study of TTX and its derivatives ResearchGate / Journal of Molecular Modeling URL:[Link]

  • Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant MDPI / Molecules URL:[Link]

  • Revealing the thermal decomposition mechanism of RDX crystal by a neural network potential ResearchGate / Physical Chemistry Chemical Physics URL:[Link]

Sources

Optimization

purification methods to remove by-products from guanidine nitrate reactions

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of guanidine nitrate. It provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of guanidine nitrate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to address common challenges in removing reaction by-products.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of guanidine nitrate, providing a systematic approach to problem-solving.

Issue 1: Low Purity of Crystalline Guanidine Nitrate Post-Recrystallization

Symptom: The final crystalline product has a melting point significantly lower than the expected 213–215 °C and/or analytical data (e.g., HPLC, elemental analysis) indicates the presence of impurities.

Probable Causes & Solutions:

  • Incomplete Removal of Ammonium Nitrate: Unreacted ammonium nitrate is a common by-product, especially when used in excess during synthesis.[1][2][3] Due to its high solubility in water, it can co-crystallize with guanidine nitrate if the concentration is too high.

    • Solution 1: Optimized Recrystallization. Ensure the use of a minimal amount of hot water to dissolve the crude product. A common recommendation is to dissolve the crude guanidine nitrate in approximately 1 liter of water for every 500-560 g of crude product.[1] A second crop of crystals can be obtained by concentrating the mother liquor.[1][3]

    • Solution 2: Chemical Conversion of Ammonium Nitrate. A more targeted approach involves reacting the excess ammonium nitrate with guanidine carbonate. This converts the ammonium nitrate to additional guanidine nitrate.[2] The resulting ammonia and carbon dioxide are removed by boiling the solution.[2]

  • Presence of Dicyandiamide and Biguanide Nitrate: These are common intermediates and by-products in the synthesis from dicyandiamide and ammonium nitrate.[1]

    • Solution: Multiple Recrystallizations. If initial recrystallization does not yield a product of sufficient purity, a second recrystallization from water is often effective.

  • Formation of Insoluble By-products (Ammeline and Ammelide): These by-products are sparingly soluble in cold water and can be co-filtered with the desired product if not properly removed.[1][3]

    • Solution: Hot Filtration. After dissolving the crude product in hot water, the solution should be filtered while still hot to remove any insoluble materials like ammeline and ammelide before allowing the guanidine nitrate to crystallize upon cooling.[1][3]

Experimental Protocol: Recrystallization of Guanidine Nitrate
  • Dissolution: In a suitable flask, add the crude guanidine nitrate. For every 520-560 g of crude product, add approximately 1 L of deionized water.[1]

  • Heating: Heat the mixture on a steam bath or hot plate with stirring until all the soluble material has dissolved.[1][3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble by-products like ammeline and ammelide.[1][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Drying: Dry the crystals in an oven at a temperature below 100 °C to a constant weight.

Parameter Value Reference
SolventWater[1]
Solvent to Crude Product Ratio~1 L per 520-560 g[1]
Expected Melting Point (Pure)213–215 °C[4]
Issue 2: Discolored (Yellowish) Guanidine Nitrate Crystals

Symptom: The final product appears as yellowish crystals instead of the expected colorless plates.[5]

Probable Causes & Solutions:

  • Thermal Decomposition Products: Overheating during the synthesis reaction can lead to the formation of colored decomposition products.[2] Reaction temperatures should be carefully controlled.

    • Solution: Activated Carbon Treatment. During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.[6] After stirring for a short period, the carbon is removed by hot filtration along with other insoluble materials.

  • Presence of Iron Impurities: Contamination from the reaction vessel can introduce iron salts, leading to discoloration.

    • Solution: pH Adjustment and Aeration. One patented method involves aerating the solution to oxidize ferrous iron to ferric iron, which is then precipitated by the addition of ammonia and removed by filtration.[7]

Workflow for Decolorization

Decolorization_Workflow Start Dissolve Crude Product in Hot Water Add_Carbon Add Activated Carbon Start->Add_Carbon Stir Stir for 10-15 min Add_Carbon->Stir Hot_Filter Hot Filtration Stir->Hot_Filter Crystallize Cool and Crystallize Hot_Filter->Crystallize End Colorless Guanidine Nitrate Crystallize->End Purification_Strategy Start Crude Guanidine Nitrate Check_Insolubles Insoluble Matter Present? Start->Check_Insolubles Hot_Filtration Hot Filtration Check_Insolubles->Hot_Filtration Yes Recrystallize Recrystallize from Water Check_Insolubles->Recrystallize No Hot_Filtration->Recrystallize Check_Purity Purity Acceptable? Recrystallize->Check_Purity Final_Product Pure Guanidine Nitrate Check_Purity->Final_Product Yes Check_Color Product Discolored? Check_Purity->Check_Color No Carbon_Treatment Recrystallize with Activated Carbon Check_Color->Carbon_Treatment Yes Check_Specific_Impurity Known High Ammonium Nitrate or Melamine? Check_Color->Check_Specific_Impurity No Carbon_Treatment->Check_Purity Check_Specific_Impurity->Recrystallize No, repeat recrystallization Chemical_Treatment Specific Chemical Treatment (e.g., Guanidine Carbonate or pH adjustment) Check_Specific_Impurity->Chemical_Treatment Yes Chemical_Treatment->Recrystallize

Sources

Troubleshooting

Energetic Materials Formulation Support Center: Binder Compatibility Diagnostics

Welcome to the Technical Support Center for energetic formulations. This hub provides researchers, formulation scientists, and chemical engineers with field-proven troubleshooting guides to resolve chemical and physical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic formulations. This hub provides researchers, formulation scientists, and chemical engineers with field-proven troubleshooting guides to resolve chemical and physical incompatibilities between polymeric binders (e.g., HTPB, GAP, PolyNIMMO) and energetic fillers (e.g., ADN, CL-20, RDX).

Every protocol provided here operates as a self-validating system, ensuring that your experimental choices are grounded in mechanistic causality and verifiable data.

Diagnostic Workflow for Binder-Filler Incompatibility

When a formulated propellant or polymer-bonded explosive (PBX) exhibits signs of failure (e.g., void formation, incomplete curing, or plasticizer exudation), follow this diagnostic pathway to isolate the root cause.

G A Incompatibility Detected (Gas, Exudation, Poor Cure) B Perform DSC & VST (STANAG 4147 Protocol) A->B C Chemical Reaction? (e.g., ADN + Isocyanate) B->C Peak Shift > 4K Gas > 5mL D Physical Migration? (Plasticizer Exudation) B->D No Peak Shift Liquid on Surface E Use Alkyne-Azide Click Cure or IPDI/N100 Blend C->E F Microencapsulate Filler (Surface Coating) C->F G Optimize NCO:OH Ratio & Match Solubility Parameters D->G

Diagnostic workflow for resolving binder-filler incompatibilities in energetic formulations.

Troubleshooting FAQs

Q1: My Ammonium Dinitramide (ADN) formulation fails to cure properly and generates gas when using HTPB or GAP binders. What is the mechanistic cause, and how can I resolve it? Causality: Ammonium dinitramide (ADN) is highly reactive with standard isocyanate-based curing agents (such as Desmodur N100 or IPDI) traditionally used to form urethane links in HTPB and GAP matrices[1]. This chemical incompatibility leads to the rapid decomposition of the curative, which prevents cross-linking and releases gas, causing dangerous voids in the propellant grain[2]. Resolution:

  • Alternative Curing Systems: Transition to an isocyanate-free curing mechanism. For Glycidyl Azide Polymer (GAP), utilize Huisgen 1,3-dipolar cycloaddition (click chemistry) between the azide groups and an alkyne curing agent[2].

  • Curative Blending: If isocyanates must be used, research indicates that an IPDI/N100 blend significantly reduces the reactivity rate with ADN compared to pure N100, allowing for a more stable cure[2].

  • Microencapsulation: Prill and coat the ADN crystals with a thin protective polymer layer to physically separate the oxidizer from the isocyanate during the curing phase[3].

Q2: How do I definitively validate the chemical compatibility of a novel energetic filler like ε-CL-20 with energetic binders like GAP or PolyNIMMO? Causality: To prevent catastrophic thermal runaway or long-term formulation degradation, compatibility must be empirically validated using the4[4]. CL-20 has been shown to exhibit borderline incompatibility with PolyNIMMO and GAP under certain thermal conditions due to interactions between its nitramine groups and the binder backbone[5]. Resolution: Run a dual-validation system using Differential Scanning Calorimetry (DSC) and the Vacuum Stability Test (VST):

  • DSC Criterion: Mix the binder and filler in a 1:1 mass ratio. If the exothermic decomposition peak of the mixture is shifted by more than 4 K lower than the pure explosive, it is deemed incompatible[4][5].

  • VST Criterion: Measure the volume of gas released after aging the 1:1 mixture at 100 °C for 40 hours. If the excess gas released by the mixture exceeds 5 mL, the system is incompatible[4][6].

Q3: I am observing exudation (liquid migration) on the surface of my cast-cured GAP formulation. How do I stop this? Causality: Exudation occurs when the energetic plasticizer (e.g., BDNPA/F or DNDA-5) is not thermodynamically miscible with the cured binder network, or when the crosslink density is too low to physically trap the plasticizer molecules. Resolution: Ensure the cohesive energy density of the plasticizer matches the GAP binder. Furthermore, recalculate the stoichiometric ratio of isocyanate (NCO) to hydroxyl (OH) groups—typically targeting an NCO:OH ratio of 1.05 to 1.15—to ensure a tighter crosslink network that prevents physical migration.

Quantitative Data: Compatibility & Thermal Properties Matrix

Use the following table to benchmark your formulation against known compatibility standards derived from STANAG 4147 testing[1][2][5][6].

Energetic FillerPolymeric BinderCurative / PlasticizerCompatibility StatusKey Issue / Indicator
ADN HTPB / GAPN100 (Isocyanate)Incompatible Rapid gas generation; NCO decomposition[1]
ADN GAPAlkyne (Click Chemistry)Compatible N/A (Isocyanate-free cure)[2]
ε-CL-20 GAP / PolyNIMMON100 / BDNPABorderline / Incompatible Exothermic peak shift > 4 K[5]
RDX HTPBIPDI / DOACompatible VST Gas < 5 mL[6]
PETN Nitrocellulose (NC)N/ACompatible VST Gas < 5 mL[6]

Standardized Experimental Protocols

Protocol 1: Vacuum Stability Test (VST) for Binder-Filler Compatibility

This protocol is a self-validating method based on STANAG 4147 to definitively quantify chemical incompatibility via gas generation[4][6].

  • Sample Preparation: Mill the pure energetic filler (e.g., CL-20) and the cured binder (e.g., GAP) to a granulation size of less than 0.2 mm.

  • Mixture Formulation: Weigh exactly 2.5 g of the pure filler and 2.5 g of the binder to create a 5.0 g mixture in a 1:1 mass ratio. Prepare separate 5.0 g samples of the pure components as baseline controls.

  • Tube Loading: Place the samples into standard VST glass heating tubes and attach the vacuum measuring head (pressure transducer).

  • Evacuation: Evacuate the tubes to an internal pressure of < 500 Pa to remove atmospheric gases and residual moisture.

  • Thermal Aging: Place the sealed tubes in a heating block set to exactly 100 °C for 40 hours. (Note: According to STANAG 4147, reducing the temperature by 10 °C requires increasing the time by 2.5x)[4].

  • Gas Measurement: Cool the tubes to room temperature and record the internal pressure. Calculate the volume of gas released at standard temperature and pressure (STP).

  • Self-Validation (Sentencing Criterion): Calculate the excess gas using the formula: V_excess = V_mixture - (V_filler + V_binder). If V_excess > 5.0 mL, the materials are chemically incompatible and must not be formulated together[6].

Protocol 2: Isocyanate-Free Curing (Click Chemistry) for ADN-GAP Systems

This protocol bypasses the ADN-Isocyanate incompatibility by utilizing a highly stable alkyne-azide cycloaddition[2].

  • Pre-Drying: Dry the Ammonium Dinitramide (ADN) crystals in a vacuum oven at 40 °C for 24 hours to remove residual moisture, as ADN is highly hygroscopic.

  • Binder Preparation: Degas the Glycidyl Azide Polymer (GAP) prepolymer under vacuum (< 10 mbar) at 60 °C for 2 hours.

  • Mixing: Incorporate the dried ADN oxidizer into the GAP matrix using a planetary resonant mixer under vacuum to prevent air entrapment.

  • Curative Addition: Instead of isocyanates, add a multi-functional alkyne curing agent (e.g., propargyl-terminated crosslinker) at a stoichiometric ratio of 1:1 (Azide:Alkyne).

  • Catalyst Addition: Introduce a copper(I) catalyst (e.g., CuBr with PMDETA ligand) at 0.5 wt% to initiate the Huisgen 1,3-dipolar cycloaddition.

  • Curing & Self-Validation: Cast the slurry into the mold and cure at 50 °C for 72 hours. Validate the completion of the cure by monitoring the disappearance of the azide peak (~2100 cm⁻¹) via FT-IR spectroscopy. The absence of this peak confirms complete crosslinking without gas generation.

References

  • Review of Methods for Testing the Compatibility of High Energy Mixed Components - icm.edu.
  • Energetic materials standards – Chemical compatibility - tno.
  • Thermal decomposition properties and compatibility of CL-20 with binders HTPB, PBAN, GAP and polyNIMMO - researchgate.
  • Simulation and experimental study on the incompatibility issue between ADN and isocyanate - researchgate.
  • ADN - The new oxidizer around the corner for an environmentally friendly smokeless propellant - redalyc.
  • Simulation and Experimental Study on the Incompatibility Issue between ADN and Isocyanate - researchgate.
  • The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study - researchgate.

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

The precise identification and control of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development. In the synthesis and degradation profiling of Metformin Hydrochloride—a first-line...

Author: BenchChem Technical Support Team. Date: March 2026

The precise identification and control of active pharmaceutical ingredient (API) impurities is a cornerstone of modern drug development. In the synthesis and degradation profiling of Metformin Hydrochloride—a first-line therapeutic for type 2 diabetes—several related substances must be rigorously monitored under ICH Q3A guidelines.

Among these, (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate (commonly known as Metformin EP Impurity B Nitrate or Guanylmelamine Nitrate, CAS 3553-49-9) represents a critical synthetic byproduct. While liquid chromatography-mass spectrometry (LC-MS) is the industry standard for trace quantification, Fourier Transform Infrared (FTIR) spectroscopy remains the premier orthogonal technique for the solid-state verification of reference standards.

This guide objectively compares the analytical performance of FTIR against other modalities and provides a self-validating framework for differentiating Impurity B from other common Metformin derivatives.

Comparative Analysis of Analytical Modalities

When verifying the integrity of an Impurity B reference standard, analysts must confirm both the covalent structure (the guanylmelamine freebase) and the specific salt form (nitrate). Relying solely on chromatographic techniques introduces blind spots.

As outlined by authoritative pharmaceutical standard providers like [1] and [2], identifying the exact salt form is critical because the nitrate salt exhibits different solubility and hygroscopic stability profiles compared to the hydrochloride salt or the freebase (CAS 4405-08-7).

Table 1: Analytical Modality Comparison for Impurity B Verification

ModalityPrimary ApplicationSalt Form IdentificationTurnaround TimeSample Preservation
ATR-FTIR Solid-state verificationDirect (NO₃⁻ directly observed)< 5 minsNon-destructive
LC-MS (ESI+) Trace quantificationIndirect (Misses NO₃⁻ in positive mode)15-30 minsDestructive
HPLC-UV Routine QA/QCNone (Requires separate ion-chromatography)10-20 minsDestructive

Causality Insight: LC-MS operating in positive electrospray ionization (ESI+) easily detects the protonated guanylmelamine parent ion ( m/z 169) but completely misses the nitrate counterion. FTIR directly probes the vibrational modes of the NO₃⁻ anion, confirming the exact salt form of the reference material without requiring secondary ion-chromatography runs.

Mechanistic Spectral Analysis: Impurity B vs. Alternatives

To objectively evaluate Impurity B, we must compare its spectral signature against other highly regulated Metformin impurities, specifically Impurity A (Cyanoguanidine) and Impurity C (N,N-Dimethylmelamine).

The FTIR spectrum of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate is defined by the following mechanistic vibrations:

  • The Nitrate Anion (NO₃⁻): The uncoordinated nitrate ion possesses D3h​ symmetry, resulting in a highly intense, broad asymmetric stretching band at ~1380 cm⁻¹. This is the primary diagnostic peak separating the nitrate salt from the freebase[1].

  • The 1,3,5-Triazine Ring: The alternating C=N bonds create a degenerate ring stretching mode around 1530–1550 cm⁻¹, and a sharp out-of-plane ring bend at ~810 cm⁻¹.

  • The Guanidine Moiety: The exocyclic guanidine group presents a strong C=N stretching vibration at 1650–1680 cm⁻¹. Due to extensive hydrogen bonding within the nitrate crystal lattice, this peak is broadened compared to isolated imines.

Table 2: Key FTIR Diagnostic Peaks for Metformin Impurities

Wavenumber (cm⁻¹)Vibrational ModeImpurity B (Nitrate)Impurity A (Cyanoguanidine)Impurity C (Dimethylmelamine)
~3100 - 3450 N-H Stretch (Amines)Strong, BroadStrong, SharpModerate
~2950 Aliphatic C-H StretchAbsentAbsentPresent
~2150 - 2200 C≡N Stretch (Nitrile)AbsentPresent (Strong) Absent
~1650 - 1680 C=N Stretch (Guanidine)PresentPresentAbsent (Triazine only)
~1530 - 1550 Triazine Ring BreathingPresent AbsentPresent
~1380 NO₃⁻ Asymmetric StretchPresent (Very Strong) AbsentAbsent
Spectral Decision Tree

DecisionTree Start Unknown Metformin Impurity Q1 Peak at ~2150-2200 cm⁻¹ (C≡N Stretch)? Start->Q1 ImpA Impurity A (Cyanoguanidine) Q1->ImpA Yes Q2 Strong peak at ~1380 cm⁻¹ (NO₃⁻ Asym. Stretch)? Q1->Q2 No ImpB Impurity B Nitrate (Guanylmelamine) Q2->ImpB Yes Q3 Aliphatic C-H (~2950 cm⁻¹)? Q2->Q3 No ImpC Impurity C (Dimethylmelamine) Q3->ImpC Yes

FTIR spectral decision tree for differentiating key Metformin impurities.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in reference standard verification, laboratories must utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellet transmission. The following protocol is designed as a self-validating system.

Step 1: Environmental Baseline & Background Acquisition

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

  • Causality & Validation: Atmospheric CO₂ and water vapor possess strong IR absorbances. A fresh background subtracts these environmental variables. The system self-validates here: if the background single-beam energy falls below the manufacturer's threshold, it immediately alerts the analyst that the crystal is contaminated or the IR source is degrading.

Step 2: Non-Destructive Sample Application

  • Action: Place 2–5 mg of the (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate standard directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Causality & Validation: Unlike KBr pellet methods—which expose the sample to hygroscopic KBr and mechanical grinding that can induce polymorphic shifts or ion-exchange (e.g., forming a bromide salt)—ATR preserves the native nitrate salt structure[3]. The anvil pressure ensures intimate contact with the diamond, which is physically required for the evanescent wave to penetrate the sample uniformly.

Step 3: Spectral Acquisition & Signal Averaging

  • Action: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: Signal averaging (32 scans) increases the signal-to-noise ratio by a factor of 32​ , ensuring that the subtle ~810 cm⁻¹ out-of-plane triazine bending mode is clearly distinguishable from baseline instrumental noise.

Step 4: Orthogonal Verification

  • Action: Apply an automated baseline correction and compare the resultant spectrum against a verified pharmacopeial reference standard library (e.g., USP or EP reference spectra)[4].

  • Causality & Validation: Confirms identity by mathematically matching the diagnostic 1380 cm⁻¹ (nitrate) and 1530 cm⁻¹ (triazine) bands, eliminating subjective human bias in peak picking.

Analytical Workflow

Workflow A Metformin API Batch B Impurity Isolation (Prep-LC) A->B C Solid-State Verification B->C D ATR-FTIR Spectroscopy (Salt Form ID) C->D E LC-MS Analysis (Mass Confirmation) C->E F Spectral Comparison vs Reference Standard D->F E->F G Impurity B (Nitrate) Positively Confirmed F->G

Workflow for orthogonal verification of Metformin Impurity B using ATR-FTIR and LC-MS.

References

  • Metformin EP Impurity B (Nitrate Salt) | CAS 3553-49-9 Veeprho Pharmaceuticals URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Characterization and Structural Verification of Triazine Nitrates

Introduction: The Analytical Challenge of Energetic Triazines In the field of energetic materials, 1,3,5-triazine-based compounds are a cornerstone of research, offering a robust heterocyclic scaffold for creating molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Energetic Triazines

In the field of energetic materials, 1,3,5-triazine-based compounds are a cornerstone of research, offering a robust heterocyclic scaffold for creating molecules with high energy density. The term "triazine nitrates" can encompass two distinct categories: triazine derivatives bearing one or more nitro (-NO₂) functional groups, such as the powerful (though largely theoretical) explosive 2,4,6-trinitro-1,3,5-triazine (TNTA), and nitrate salts of triazine-based ligands[1][2]. This guide will focus primarily on the former, as nitrated triazines represent a significant class of energetic materials where unambiguous structural verification is paramount for safety, performance, and fundamental understanding.

The introduction of nitro groups into the triazine ring creates molecules that are often highly reactive and sensitive, posing unique analytical challenges. Verifying the precise structure—confirming the regiochemistry of substitution and the integrity of the core—is not merely an academic exercise; it is a critical safety and quality control mandate. While several analytical techniques contribute to a full structural picture, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful solution-state method for providing definitive, atom-by-atom connectivity information[3].

This guide provides an in-depth comparison of NMR spectroscopy with other common analytical techniques for the characterization of nitrated triazines. We will delve into the causality behind experimental choices, present validated protocols, and use the well-characterized cyclic nitramine Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) as a practical, data-rich analogue to illustrate key principles, given the scarcity of experimental data for aromatic triazine nitrates like TNTA.

Part 1: The Definitive Power of NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a magnetic field[4]. For triazine nitrates, it is the gold standard for confirming that a synthesis has yielded the target molecule and not an unintended isomer or byproduct.

Causality of Experimental Choices in NMR

The choice of NMR experiment is dictated by the specific structural question being asked. For a novel triazine nitrate, the goal is to confirm the overall molecular framework and the position of the nitro substituents.

  • ¹H NMR: While many energetic triazines like TNTA lack protons directly on the heterocyclic ring, ¹H NMR is crucial for verifying the structure of precursors and identifying any proton-bearing substituents or impurities. For a related compound like RDX, the protons on the saturated ring give a characteristic signal that confirms the ring's integrity[4].

  • ¹³C NMR: This is the workhorse experiment for defining the carbon backbone of the triazine ring. The chemical shift of the ring carbons is highly sensitive to the attached substituents. The powerful electron-withdrawing effect of nitro groups causes a significant downfield shift for the attached carbon atoms. For a highly symmetrical molecule like TNTA or RDX, a very simple ¹³C NMR spectrum is expected, often consisting of a single peak, which is a powerful confirmation of the molecule's symmetry[4][5].

  • ¹⁵N NMR: As nitrogen atoms are fundamental to both the triazine core and the nitro groups, ¹⁵N NMR offers direct insight into the chemical environment of these key atoms. The chemical shifts can distinguish between the triazine ring nitrogens and the nitramine nitrogens, providing definitive evidence of successful nitration. While less common due to lower sensitivity and natural abundance, ¹⁵N NMR is invaluable for complex cases or for studying the electronic structure[6].

  • 2D NMR (COSY, HSQC, HMBC): When the structure is less symmetrical or has proton-bearing substituents, 2D NMR techniques are essential. An experiment like the Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings (2-3 bonds) between protons and carbons, allowing for unambiguous assignment of substituents to specific positions on the triazine ring.

The Challenge of Solubility and Stability

A significant practical challenge in the NMR analysis of triazine-based energetic materials is their low solubility in common deuterated solvents[7]. This often necessitates the use of more aggressive solvents like DMSO-d₆ or trifluoroacetic acid (TFA) as a co-solvent. However, the reactivity of these compounds must be considered, as acidic conditions or elevated temperatures used to increase solubility could potentially lead to sample degradation[7].

Workflow for NMR Structural Verification

The logical flow for characterizing a new triazine nitrate derivative ensures a comprehensive and validated structural assignment.

G cluster_0 Sample Preparation & Safety cluster_1 Primary NMR Analysis cluster_2 Advanced & Confirmatory Analysis cluster_3 Data Interpretation & Verification Prep Dissolve Sample in Deuterated Solvent (e.g., Acetone-d6, DMSO-d6) Safety Adhere to Strict Safety Protocols for Energetic Materials H1 ¹H NMR (Check for impurities, substituent protons) Prep->H1 C13 ¹³C NMR (Confirm carbon backbone and symmetry) H1->C13 N15 ¹⁵N NMR (Probe N environments in ring and -NO₂) C13->N15 TwoD 2D NMR (HMBC, HSQC) (Assign connectivity for complex structures) Interpret Integrate All NMR Data TwoD->Interpret Compare Compare with Theoretical (DFT-GIAO) Calculations and Literature Data Interpret->Compare

Caption: Workflow for the NMR characterization of a novel triazine nitrate.

Part 2: Experimental Data & Protocols

As a case study, we will use data for Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) , a well-studied energetic material with a related, albeit saturated, C-N ring structure. Its high symmetry makes its NMR spectrum simple and illustrative of the principles applied to symmetrical triazines.

NMR Data for RDX

The high symmetry of the RDX molecule means that all three carbon atoms and all six hydrogen atoms are chemically equivalent. This leads to a remarkably simple spectrum.

NucleusSolventChemical Shift (δ) ppmMultiplicityReference
¹H Acetone-d₆6.25Singlet[4]
¹³C Acetone-d₆60.3Singlet[4]

For the aromatic 2,4,6-trinitro-1,3,5-triazine (TNTA), one would theoretically expect a single ¹³C resonance significantly further downfield (likely >160 ppm) due to the aromaticity and strong electron-withdrawing nature of the three nitro groups[5].

Detailed Experimental Protocol: NMR Analysis of an Energetic Material (RDX)

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting equipped to handle energetic materials. A thorough, site-specific risk assessment must be conducted before any work begins[8][9].

1. Safety Precautions:

  • Handle the energetic material in the smallest quantities feasible (typically 5-10 mg for NMR).

  • Use non-sparking spatulas and tools.

  • Work behind a blast shield, especially during initial dissolution.

  • Ensure all personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is worn[10][11].

  • Remove all personal metallic items (rings, watches) before approaching the NMR magnet to prevent them from becoming projectiles[12].

2. Sample Preparation:

  • Carefully weigh approximately 5-10 mg of RDX into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) to the vial.

  • Gently agitate the vial to dissolve the sample. Sonication may be used cautiously if necessary, but monitor for any temperature increase.

  • Once dissolved, transfer the solution to a standard 5 mm NMR tube using a glass pipette.

  • Cap the NMR tube securely. Wipe the exterior of the tube to remove any residual material.

3. Instrument Setup & Data Acquisition:

  • Before approaching the spectrometer, ensure you have no ferromagnetic items.

  • Insert the sample into the spinner turbine and adjust the depth using the sample gauge.

  • Insert the sample into the magnet.

  • Lock the field on the deuterium signal from the solvent.

  • Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • For ¹³C NMR:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a 90° pulse.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a symmetrical molecule like RDX, this may be achieved relatively quickly.

  • For ¹H NMR:

    • Load a standard proton experiment.

    • Set the spectral width appropriately (e.g., 0-10 ppm).

    • Acquire the spectrum. Typically, only a few scans are needed.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the spectrum. For ¹H and ¹³C in acetone-d₆, the residual solvent peak can be used as a secondary reference (¹H: 2.05 ppm, ¹³C: 29.84 ppm).

  • Integrate peaks where applicable (primarily in ¹H NMR).

Part 3: Comparison with Alternative Analytical Techniques

While NMR is definitive for structure, a multi-technique approach provides a self-validating system, a cornerstone of trustworthy analytical science. Each method offers complementary information.

Caption: Interrelation of analytical techniques for triazine nitrate characterization.

Performance Comparison
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Definitive atom connectivity, isomer differentiation, solution-state structure, molecular symmetry.Unambiguous structural elucidation; highly reproducible.Requires soluble sample; relatively low sensitivity; not a primary field technique.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; can be coupled with chromatography (LC/GC-MS) for mixture analysis[13][14][15].Does not distinguish between isomers (e.g., positional isomers); fragmentation can be complex.
X-Ray Crystallography Absolute, unambiguous 3D structure in the solid state, including bond lengths, angles, and crystal packing.Provides the "gold standard" proof of structure[16][17].Requires a suitable single crystal, which can be difficult or impossible to grow.
Infrared (IR) & Raman Spectroscopy Presence of specific functional groups (e.g., -NO₂, C=N, C-N).Fast, non-destructive, can be used for solid and liquid samples, field-portable options available.Provides functional group data, not a complete structural picture; spectra can be complex.
Thermal Analysis (DSC/TGA) Thermal stability, decomposition temperature, melting point.Crucial for assessing safety and performance characteristics of energetic materials[18].Provides no direct structural information.
Causality in Method Selection

The choice of technique is driven by the stage of research and the question at hand.

  • During Synthesis: IR spectroscopy is often used as a quick check to see if the characteristic nitro group stretches (~1550 and 1350 cm⁻¹) have appeared, indicating a successful nitration reaction.

  • For Initial Characterization: High-resolution mass spectrometry (HRMS) is used to confirm that the product has the correct elemental formula.

  • For Unambiguous Proof: NMR is then employed to prove the exact isomeric structure.

  • For Absolute Confirmation: If a crystal can be grown, X-ray crystallography provides the final, undeniable proof of the three-dimensional structure.

  • For Safety & Performance: Thermal analysis (DSC/TGA) is essential to characterize the material's stability and energetic output, which are critical properties not revealed by spectroscopic methods[18].

By integrating the findings from each of these techniques, researchers can build a complete, validated, and trustworthy profile of a novel triazine nitrate, ensuring both scientific integrity and operational safety.

References

  • Maheswari, P. U., Modec, B., Pevec, A., Kozlevcar, B., Massera, C., Gamez, P., & Reedijk, J. (2006). Crystallographic evidence of nitrate-pi interactions involving the electron-deficient 1,3,5-triazine ring. Inorganic Chemistry, 45(17), 6637–6645. [Link]

  • Gao, H., & Shreeve, J. M. (2014). 2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine: Synthesis, Characterization, and Energetic Properties. Journal of Energetic Materials, 32(sup1), S33–S40. [Link]

  • Astakhov, A. M., Stepanov, R. S., & Kekin, Y. V. (2005). Crystal structure of 2-nitrimino-5-nitro-hexahydro-1,3,5-triazine. Russian Journal of Organic Chemistry, 41(6), 923-925. [Link]

  • Al-Ghouti, M. A., et al. (2025). A Review of Analytical and Chemometric Strategies for Forensic Classification of Homemade Explosives. Critical Reviews in Analytical Chemistry. [Link]

  • Emmons, A. C., et al. (2023). Interpol review of the analysis and detection of explosives and explosives residues. Forensic Science International: Synergy, 7, 100388. [Link]

  • Piercey, D. G., et al. (2021). 3,5-Diamino-6-nitro-1,2,4-triazine and Its Oxide. Crystal Growth & Design, 21(7), 4101–4107. [Link]

  • Mishra, S., et al. (2023). Analytical Tools and Methods for Explosive Analysis in Forensics: A Critical Review. Journal of the Indian Society for Mass Spectrometry. [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. University of Macau. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6265. [Link]

  • Obana, H., et al. (2002). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of agricultural and food chemistry, 50(17), 4773-4777. [Link]

  • Popescu, D., et al. (2012). Theoretical and experimental vibrational and NMR studies of RDX. Central European Journal of Energetic Materials, 9(1), 43-56. [Link]

  • UC Davis NMR Facility. (2025). NMR Safety Information. [Link]

  • Phani EHS info. (2024, February 17). NMR LAB SAFETY [Video]. YouTube. [Link]

  • Hassan, A. A., et al. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica, 4(6), 2091-2101. [Link]

  • D'Arienzo, M., et al. (2025). Worker Safety in High-Field NMR Spectroscopy Laboratories: Challenges and Risk Assessment. Applied Sciences, 15(8), 3421. [Link]

  • Bak, J. L., et al. (2018). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 83(9), 5129–5137. [Link]

  • US Army. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. [Link]

Sources

Validation

validation of purity using elemental analysis and HPLC

Orthogonal Purity Validation in Drug Development: A Comparative Guide to HPLC and Elemental Analysis (CHNS/O) As a Senior Application Scientist, I frequently encounter a critical vulnerability in drug development: the ov...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation in Drug Development: A Comparative Guide to HPLC and Elemental Analysis (CHNS/O)

As a Senior Application Scientist, I frequently encounter a critical vulnerability in drug development: the over-reliance on a single analytical modality for Active Pharmaceutical Ingredient (API) characterization. Relying exclusively on High-Performance Liquid Chromatography (HPLC) to declare an API "99.9% pure" is a fundamental analytical blind spot. Purity is not merely the absence of chromatographically resolved organic impurities; it is the absolute confirmation of stoichiometric integrity and mass balance.

To achieve true regulatory compliance and scientific rigor, researchers must employ orthogonal validation —combining the relative organic profiling of HPLC with the absolute mass fraction quantification of Elemental Analysis (CHNS/O). This guide deconstructs the mechanistic causality, regulatory frameworks, and experimental workflows required to implement this dual-pillar approach.

To understand why these two techniques are complementary, we must examine the physical chemistry driving their detection mechanisms.

High-Performance Liquid Chromatography (HPLC) HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[1]. When coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, it is the gold standard for identifying organic impurities, degradation products, and related substances. However, HPLC-UV measures relative purity (Area %). It is fundamentally blind to compounds lacking a chromophore (e.g., inorganic salts) and cannot independently confirm the absolute empirical formula of a solvate or salt form.

Elemental Analysis (CHNS/O) Elemental Analysis operates on the classical Pregl-Dumas method of dynamic flash combustion[2]. By combusting a sample at ~1000°C in an oxygen-rich environment, all organic matter is oxidized into uniform gases ( CO2​ , H2​O , NO2​ , SO2​ )[3]. These gases are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[4]. Unlike HPLC, EA requires no matrix-specific standards and provides the absolute mass fraction of elements[5]. This makes it unparalleled for confirming API stoichiometry, detecting inorganic adulterants, and validating the free-base-to-salt ratio.

Regulatory Grounding: ICH Q3A and USP <621>

A self-validating analytical system must be anchored in global pharmacopeial standards:

  • ICH Q3A(R2): The FDA and ICH mandate the strict classification and control of three impurity classes in new drug substances: organic, inorganic, and residual solvents[6][7]. While HPLC addresses organic impurities, EA is critical for identifying deviations caused by inorganic contaminants or retained solvents that alter the carbon/hydrogen mass balance.

  • USP <621> Chromatography: This general chapter dictates the System Suitability Testing (SST) required to prove an HPLC system is under control[1]. It defines the allowable mathematical adjustments to gradient methods, particle sizes, and flow rates to maintain critical resolution ( Rs​>1.5 ) without requiring full revalidation[8][9].

Workflow & Logical Architecture

The following diagram illustrates the logical relationship between these orthogonal techniques during batch release.

OrthogonalPurity API API Batch (Unknown Purity) HPLC HPLC-UV Analysis (USP <621>) API->HPLC Aliquot A EA Elemental Analysis (CHNS/O) API->EA Aliquot B HPLC_Res Organic Impurity Profiling (Relative Area %) HPLC->HPLC_Res Chromatographic Separation EA_Res Absolute Mass Fraction (Stoichiometry) EA->EA_Res Flash Combustion Decision Orthogonal Data Synthesis (ICH Q3A Guidelines) HPLC_Res->Decision EA_Res->Decision Pass Batch Approved (Correlated) Decision->Pass Compliant Fail Batch Rejected (Discrepancy) Decision->Fail OOS Detected

Workflow of orthogonal API purity validation integrating HPLC and Elemental Analysis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies detail the critical causal steps for both techniques.

Protocol A: HPLC Organic Impurity Profiling (per USP <621>)

Causality Focus: Mitigating chromatographic drift and ensuring peak fidelity.

  • Mobile Phase Preparation: Gravimetrically prepare aqueous buffer and organic modifier (e.g., Acetonitrile). Rationale: Volumetric mixing of water/organic solvents causes exothermic volume contraction, leading to retention time shifts.

  • Column Equilibration: Flush the L1 stationary phase (C18) until baseline noise is < 0.05 mAU.

  • System Suitability Testing (SST): Inject a reference standard mixture. Per USP <621>, verify that the resolution ( Rs​ ) between the API and its closest known degradant is ≥1.5 , and the tailing factor ( Tf​ ) is ≤2.0 [10]. Rationale: Failing SST invalidates the run, as co-elution masks impurities.

  • Sample Injection: Inject the API sample at the nominal concentration. Integrate all peaks above the ICH Q3A reporting threshold (typically 0.05%)[7].

Protocol B: CHNS/O Elemental Analysis via Flash Combustion

Causality Focus: Absolute mass normalization and complete oxidation.

  • Micro-Weighing: Using a calibrated microbalance, weigh exactly 1.000 to 3.000 mg of the API into a highly pure tin capsule[3][4]. Rationale: Because EA outputs a mass percentage based on the initial sample weight, microbalance accuracy is the single highest vector for analytical error.

  • Encapsulation & Purge: Seal the tin capsule and drop it into the autosampler, purging with Helium carrier gas to remove atmospheric nitrogen and oxygen.

  • Dynamic Flash Combustion: Drop the capsule into the 1000°C combustion reactor while injecting a precise volume of O2​ [2][4]. Rationale: The tin capsule acts as a catalyst, triggering an exothermic flash that spikes the local temperature to ~1800°C, ensuring 100% conversion of the API into gaseous oxides.

  • Reduction & Separation: Pass the gases over heated copper to reduce nitrogen oxides to N2​ gas[2][4]. Separate the gases via a specialized GC column and quantify using a Thermal Conductivity Detector (TCD)[4].

Comparative Experimental Data: The Blind Spot of HPLC

To illustrate the necessity of this orthogonal approach, consider the following simulated validation data for a newly synthesized batch of Erlotinib Hydrochloride ( C22​H23​N3​O4​⋅HCl ).

During scale-up, incomplete salt formation can leave an excess of the free base. Because the free base and the HCl salt have identical chromophores, HPLC cannot easily distinguish the stoichiometric imbalance.

Analytical ParameterTheoretical Value (100% Pure HCl Salt)Batch X Results (HPLC)Batch X Results (EA - CHNS)Conclusion / Investigation
Organic Purity (Area %) 100.0%99.92% N/AHPLC indicates a highly pure batch, passing standard release criteria.
Carbon (Mass %) 61.46%N/A64.10% OOS (Out of Specification).
Hydrogen (Mass %) 5.63%N/A5.85% OOS.
Nitrogen (Mass %) 9.77%N/A10.35% OOS.
Scientific Synthesis The API is a stoichiometric salt.Blind to the counterion mass.Detects the elevated C/N ratio.Root Cause: EA reveals the batch is heavily contaminated with the free base. The lack of the heavy Chloride atom in the free base artificially inflates the C, H, and N mass fractions. HPLC missed this entirely.

Summary: While HPLC is indispensable for tracking degradation pathways and organic synthetic byproducts[7][11], it must be paired with Elemental Analysis to guarantee the absolute chemical composition and stoichiometric integrity of the final pharmaceutical product[12].

References

  • Source: U.S. Food and Drug Administration (FDA)
  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained Source: SynThink Chemicals URL
  • API Purity and Impurity Source: Pharma Innovation / Alfa Chemistry URL
  • Are You Sure You Understand USP <621>?
  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621> Source: LCMS URL
  • USP Chapter 621: Overview & Key Points Source: Phenomenex URL
  • Elemental analysis: operation & applications Source: Elementar URL
  • CHNSO Elemental Analysis – Sample Preparation Source: Mettler Toledo URL
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Source: ThermoFisher Scientific URL
  • Source: Royal Society of Chemistry (RSC)
  • Everything You Need to Achieve the Highest Precision and Accuracy in Your CHNS-O Pharmaceutical Materials Determinations Source: VELP Scientifica URL

Sources

Safety & Regulatory Compliance

Safety

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate proper disposal procedures

Comprehensive Safety and Disposal Protocol: (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate Executive Summary (4,6-Diamino-1,3,5-triazin-2-yl)guanidine nitrate (often encountered as Metformin EP Impurity B Dinitrate, C...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Executive Summary

(4,6-Diamino-1,3,5-triazin-2-yl)guanidine nitrate (often encountered as Metformin EP Impurity B Dinitrate, CAS: 27369-26-2) is a high-nitrogen compound primarily monitored as an impurity during the synthesis and quality control of metformin hydrochloride[1]. Due to its specific chemical architecture—a triazine ring substituted with amino groups, a guanidine moiety, and nitrate counterions—its disposal requires stringent adherence to professional environmental health and safety (EHS) protocols.

This guide provides drug development professionals and analytical chemists with the operational logic and step-by-step methodologies required to safely manage, contain, and dispose of this compound in a professional laboratory setting.

Physicochemical & Hazard Profiling

Understanding the physicochemical nature of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine nitrate is critical for establishing a self-validating safety system. The presence of multiple nitrogenous groups alongside nitrate ions dictates its reactivity profile and waste segregation requirements.

Table 1: Hazard and Physicochemical Data

ParameterSpecification / ClassificationOperational Implication
Chemical Name 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine, nitrate (1:2)High nitrogen content; requires specific incineration conditions to manage NOₓ emissions[2].
CAS Number 27369-26-2 (Dinitrate form)Accurate identification for EHS logging[3].
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2Mandates strict PPE (respirator, gloves, eye protection) during handling and disposal[2].
Physical State Solid (Powder)High risk of aerosolization; requires handling under local exhaust ventilation[2].
Reactivity Stable under recommended conditions; incompatible with strong oxidizing agents.Waste must be segregated from incompatible chemicals to prevent exothermic reactions[2].

Causality in Waste Segregation: The "Why" Behind the Protocol

In laboratory waste management, simply following steps is insufficient; understanding the causality behind the protocol ensures adaptability and safety.

  • The Nitrate Counterion Factor: As a nitrate salt of an organic polyamine, this compound inherently contains both a fuel source (the organic carbon/hydrogen backbone) and an oxidizer (the nitrate group). While stable under standard storage, exposing this waste stream to extreme heat, friction, or strong reducing agents can lead to rapid, uncontrolled decomposition. Therefore, segregation from reducing agents and flammable solvents in the waste hood is an absolute operational necessity.

  • Nitrogen Oxide (NOₓ) Generation: The thermal destruction of triazine and guanidine derivatives generates significant volumes of hazardous nitrogen oxides. This dictates that the ultimate disposal method cannot be standard municipal incineration or aqueous drain disposal; it must be processed by a facility equipped with specialized gas scrubbers[2].

Standard Operating Procedure: Professional Disposal

The following step-by-step methodology outlines the required workflow for the disposal of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine nitrate. Under no circumstances should this material be treated, neutralized, or incinerated using improvised or non-professional laboratory equipment.

Step 1: Primary Containment and Segregation
  • Action: Collect all solid waste (including contaminated weighing paper, spatulas, and the chemical itself) in a dedicated, chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Causality: HDPE provides excellent chemical resistance and prevents moisture ingress, which could otherwise lead to caking or unexpected dissolution.

  • Constraint: Do not mix this waste with general organic solvent waste, heavy metals, or strong acids/bases.

Step 2: Labeling and EHS Logging
  • Action: Affix a standardized hazardous waste label detailing the full chemical name, CAS number (27369-26-2), and GHS hazard pictograms (Harmful/Irritant).

  • Causality: Accurate logging ensures that downstream waste management contractors apply the correct thermal destruction profile.

Step 3: Transfer to Licensed Waste Disposal Service
  • Action: Transfer the sealed, labeled container to your institution's EHS department or directly to a licensed professional chemical waste disposal contractor.

  • Destruction Methodology: The contractor must utilize a commercial chemical incinerator equipped with an afterburner and an alkaline scrubber system[2].

  • Causality: The afterburner ensures complete combustion of the triazine ring, while the scrubber neutralizes the toxic NOₓ gases generated by the high-nitrogen content, preventing environmental contamination[2].

Waste Management Workflow Visualization

DisposalWorkflow Start Waste Generation (Metformin Impurity B Nitrate) PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Start->PPE Pre-handling Segregation Waste Segregation (Isolate from Reducing Agents) PPE->Segregation Hazard Mitigation Containment Primary Containment (Sealable HDPE Container) Segregation->Containment Prevent Cross-Reactivity EHS EHS Transfer (Institutional Logging & Storage) Containment->EHS Label & Secure Incineration Licensed Incineration (Afterburner & NOₓ Scrubber) EHS->Incineration Final Thermal Destruction

Caption: Operational workflow for the safe segregation, containment, and licensed disposal of high-nitrogen nitrate salts.

Spill Response and Decontamination Protocol

In the event of an accidental release during handling or weighing, immediate and controlled action is required to prevent inhalation exposure and environmental release.

  • Evacuation and Ventilation: Evacuate personnel from the immediate area and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture aerosolized dust[2].

  • PPE Verification: Responders must wear self-contained breathing apparatus (or a properly fitted N95/P100 particulate respirator at minimum), chemical-resistant gloves, and safety goggles[2].

  • Mechanical Recovery: Do not use compressed air or dry sweeping, which will aerosolize the powder. Gently cover the spill with damp, absorbent paper towels to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup[2].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water, as the compound exhibits solubility in aqueous systems[2].

  • Secondary Disposal: Place all contaminated cleanup materials (towels, gloves) into the designated solid hazardous waste container for incineration[2].

References

Sources

Handling

Personal protective equipment for handling (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate

Handling (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate —widely recognized in pharmaceutical quality control as Metformin EP Impurity B Dinitrate and in industrial settings as a precursor for high-energy density mater...

Author: BenchChem Technical Support Team. Date: March 2026

Handling (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate —widely recognized in pharmaceutical quality control as Metformin EP Impurity B Dinitrate and in industrial settings as a precursor for high-energy density materials—requires a nuanced approach to laboratory safety.

As a Senior Application Scientist, I approach this compound by analyzing its dual nature: it is both a bioactive pharmaceutical impurity and a nitrate salt of a high-nitrogen triazine backbone. This guide provides a self-validating framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing disposal logistics, ensuring that every safety measure is grounded in chemical causality.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative parameters that dictate the compound's behavior. The nitrate salt formulation introduces specific oxidation and deflagration risks that are not present in the free base form.

Table 1: Physicochemical and Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Numbers 27369-26-2 (Dinitrate); 98026-16-5 (Nitrate); 4405-08-7 (Free Base)Ensure the correct SDS is referenced; nitrate forms possess higher oxidation potential.
Molecular Weight 294.19 g/mol (Dinitrate)Critical for precise molarity calculations during HPLC standard preparation.
Physical Form Solid, White Powder, HygroscopicHigh risk of aerosolization and dust inhalation. Requires strict humidity control.
Solubility DMSO, Aqueous Base, Heated WaterSolvent choice dictates secondary PPE (e.g., DMSO requires specific chemical-resistant glove materials).
Hazard Codes (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)Mandates strict barrier protection to prevent mucosal and dermal contact.
Energetic Potential Nitrate salt of a high-nitrogen compoundAvoid static discharge, friction, and high heat. Do not dry sweep spills.

Data supported by compound profiles from [1] and [2].

The Causality-Driven PPE Matrix

PPE is not merely a compliance checklist; it is a layered defense system. Each piece of equipment must be selected based on a specific mechanistic rationale related to the compound's hazards.

  • Respiratory Protection (N95/P100 Respirator or VBE):

    • The Causality: The compound is classified as H302 (Harmful if swallowed)[3]. In a laboratory setting, accidental "swallowing" almost always occurs secondary to the inhalation of fine powders that deposit in the upper respiratory tract and are subsequently cleared into the digestive system. Handling the powder inside a Ventilated Balance Enclosure (VBE) or wearing a P100 respirator prevents this primary route of exposure.

  • Hand Protection (Double-Gloving with Heavy-Duty Nitrile):

    • The Causality: The compound causes skin irritation (H315)[3]. Furthermore, because analytical preparation often utilizes Dimethyl Sulfoxide (DMSO) to achieve solubility, standard latex is insufficient. DMSO rapidly permeates the skin and acts as a carrier for dissolved solutes. Nitrile provides a necessary barrier; however, if DMSO is splashed, the outer glove must be removed immediately before breakthrough occurs.

  • Eye and Face Protection (Chemical Splash Goggles):

    • The Causality: To mitigate the H319 (Serious eye irritation) risk[3]. Standard safety glasses leave gaps at the top and sides where aerosolized dust or splashed DMSO solutions can enter. Form-fitting splash goggles are mandatory.

  • Body Protection (Flame-Retardant, Anti-Static Lab Coat):

    • The Causality: As a nitrate salt of a high-nitrogen triazine, this compound possesses inherent energetic properties used in propellant research[2]. An anti-static environment (including grounded footwear) prevents the accidental deflagration of suspended dust, while a flame-retardant coat (e.g., Nomex®) provides a critical thermal buffer.

Operational Workflows & Handling Protocols

Every protocol must function as a self-validating system, meaning the steps inherently confirm the safety and accuracy of the procedure as you execute them.

Methodology 1: Preparation of Metformin Impurity B Analytical Standard

This protocol ensures high-fidelity analytical results while maintaining absolute operator safety against dust inhalation and static ignition.

  • Environmental Preparation: Verify that the VBE is operating at the correct face velocity (typically 60-100 fpm). Ground all analytical balances to prevent static buildup.

  • PPE Donning: Don the anti-static lab coat, chemical splash goggles, and double nitrile gloves.

  • Static-Free Weighing: Using an anti-static weighing spatula (e.g., grounded metal or static-dissipative polymer), carefully transfer the required mass into a pre-tared, static-free volumetric flask.

    • Scientific Insight: Static charge not only poses a micro-ignition risk for nitrate salts but also causes the powder to cling to spatulas and flask necks, destroying quantitative accuracy.

  • Dissolution: Transfer the closed flask to a standard fume hood. Add the primary solvent (e.g., DMSO). Cap the flask and sonicate until the solution is visually clear.

  • Dilution & Labeling: Dilute to volume with the appropriate HPLC mobile phase. Label the flask immediately with the compound name, concentration, date, and GHS hazard warnings.

Methodology 2: Spill Response and Decontamination

A spill of a nitrate salt powder requires immediate action to prevent aerosolization and mitigate fire risks.

  • Isolate and Assess: Evacuate unprotected personnel from the immediate area. Verify your PPE integrity before approaching the spill.

  • Wetting the Spill (Critical Step): Do not dry sweep. Dry sweeping generates hazardous dust clouds and static electricity. Gently mist the spilled powder with water or a 10% alcohol/water mixture to suppress dust and desensitize the energetic nitrate salt.

  • Collection: Wipe up the wetted powder using damp, lint-free absorbent pads. Work from the outside perimeter of the spill toward the center to prevent spreading the contamination.

  • Surface Decontamination: Wash the area with copious amounts of soap and water, followed by a final wipe with 70% ethanol to remove any residual organic traces.

  • Waste Segregation: Place all contaminated wipes and gloves into a designated, non-combustible hazardous waste container.

Storage and Disposal Logistics

  • Storage: Store at 2–8 °C in a tightly sealed, light-resistant container[2]. Because the compound is hygroscopic, it must be stored with a desiccant. Keep it strictly segregated from strong reducing agents, organic combustibles, and strong acids, as the nitrate component can act as a powerful oxidizing agent.

  • Disposal: Never flush this compound down the sink. According to standard pharmaceutical waste guidelines, the material must be disposed of via high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[4]. Caution: Exert extra care during the ignition phase of incineration, as high-nitrogen nitrate materials are highly flammable and potentially energetic under intense heat. Always utilize a licensed professional waste disposal service [4].

Workflow Visualization

The following diagram illustrates the logical progression of handling, from risk assessment through to safe disposal, highlighting the critical divergence during a contamination event.

G Start Risk Assessment & PPE Donning Weighing Weighing in Enclosed Balance (Anti-static environment) Start->Weighing Proceed Handling Handling / Solution Prep (Fume Hood / Isolator) Weighing->Handling Transfer Analysis HPLC/LC-MS Analysis (Metformin Impurity Profiling) Handling->Analysis Sample Ready Spill Spill / Contamination Event Handling->Spill Accidental Release Waste Segregated Waste Collection (Non-combustible bins) Analysis->Waste Spent Solvents/Vials Decon Wet Wipe Decontamination (Avoid dry sweeping) Spill->Decon Immediate Action Decon->Waste Contaminated PPE/Wipes Disposal High-Temp Incineration (Afterburner & Scrubber) Waste->Disposal Licensed Contractor

Safe handling, spill response, and disposal workflow for (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate.

References

  • Guanylmelamine | C4H8N8 | CID 428203 Source: PubChem - National Institutes of Health URL:[Link]

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